[4-(Fluoromethyl)oxan-4-yl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(fluoromethyl)oxan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQMZCORSJHLAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783691-33-7 | |
| Record name | [4-(fluoromethyl)oxan-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis Pathway for [4-(fluoromethyl)oxan-4-yl]methanol
The following technical guide details the synthesis pathway for [4-(fluoromethyl)oxan-4-yl]methanol (also identified as [4-(fluoromethyl)tetrahydro-2H-pyran-4-yl]methanol). This guide prioritizes a de novo synthesis strategy starting from commodity precursors, ensuring autonomy from expensive commercial building blocks while demonstrating the "desymmetrization" tactical approach common in modern medicinal chemistry.
Technical Whitepaper | Application Science Division
Executive Summary
The target molecule, [4-(fluoromethyl)oxan-4-yl]methanol , represents a critical scaffold in medicinal chemistry, often utilized as a bioisostere for gem-dimethyl groups or to modulate metabolic stability via fluorine introduction. The presence of a quaternary center at position 4 of the tetrahydropyran (THP) ring, substituted with both a fluoromethyl and a hydroxymethyl group, presents a unique synthetic challenge: differentiation of two chemically equivalent methylene groups.
This guide delineates a robust, three-stage synthesis pathway:
-
Core Construction: Formation of the 4,4-disubstituted THP ring via double alkylation.
-
Redox Reset: Global reduction to a symmetric diol.
-
Desymmetrization: Statistical or controlled nucleophilic monofluorination to yield the target.
Retrosynthetic Analysis
The strategic disconnection relies on the symmetry of the THP core. Rather than attempting to install the fluorine atom on a pre-formed quaternary center via electrophilic fluorination (which is sterically demanding), the pathway utilizes a nucleophilic displacement on a primary alcohol.
-
Target: [4-(fluoromethyl)oxan-4-yl]methanol[1]
-
Precursor: 4,4-Bis(hydroxymethyl)tetrahydropyran (Symmetric Diol)
-
Starting Materials: Diethyl malonate + Bis(2-chloroethyl) ether
Figure 1: Retrosynthetic logic flow from target to commodity starting materials.[2]
Detailed Experimental Protocols
Phase 1: Construction of the THP Core
Objective: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate. This step establishes the tetrahydropyran ring and the quaternary carbon at position 4 using a double Williamson ether synthesis/alkylation sequence.
-
Reagents: Diethyl malonate, Bis(2-chloroethyl) ether, Sodium hydride (NaH) or Sodium ethoxide (NaOEt).
-
Solvent: DMF (for NaH) or Ethanol (for NaOEt).
Protocol:
-
Activation: To a flame-dried flask under
, suspend NaH (2.2 equiv, 60% dispersion) in anhydrous DMF. Cool to 0°C. -
Deprotonation: Add diethyl malonate (1.0 equiv) dropwise. Evolution of
gas will be vigorous. Stir for 30 min at RT. -
Alkylation: Add bis(2-chloroethyl) ether (1.0 equiv) dropwise.
-
Cyclization: Heat the mixture to 80–100°C for 12–16 hours. The reaction proceeds via an initial alkylation followed by an intramolecular cyclization.[3]
-
Workup: Quench with saturated
, extract with diethyl ether, and wash with brine. -
Purification: Vacuum distillation or flash chromatography (Hexanes/EtOAc).
Phase 2: Global Reduction to Diol
Objective: Synthesis of 4,4-Bis(hydroxymethyl)tetrahydropyran. The diester is reduced to the corresponding 1,3-diol. This intermediate is perfectly symmetric, setting the stage for the statistical fluorination.
-
Reagents: Lithium Aluminum Hydride (
). -
Solvent: Anhydrous THF or Diethyl Ether.
Protocol:
-
Setup: Charge a flask with
(2.5 equiv) and anhydrous THF under Argon. Cool to 0°C. -
Addition: Dissolve the diester from Phase 1 in THF and add dropwise to the hydride suspension. Maintain temp <10°C.
-
Reduction: Allow to warm to RT and reflux for 2 hours to ensure complete reduction of the sterically hindered esters.
-
Fieser Workup: Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where is grams of LAH used. -
Isolation: Filter the granular white precipitate. Concentrate the filtrate to yield the crude diol as a viscous oil or low-melting solid.
Phase 3: Desymmetrizing Deoxyfluorination (Critical Step)
Objective: Synthesis of [4-(fluoromethyl)oxan-4-yl]methanol.[1] This step involves the monofluorination of a 1,3-diol. Stoichiometry is crucial to maximize the mono-fluoro product over the di-fluoro byproduct.
-
Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).
-
Solvent: Anhydrous Dichloromethane (DCM).
Protocol:
-
Solution Prep: Dissolve 4,4-bis(hydroxymethyl)tetrahydropyran (1.0 equiv) in anhydrous DCM. Cool to -78°C.
-
Reagent Addition: Add DAST (1.0 to 1.1 equiv) dropwise. Note: Do not use excess DAST to avoid difluorination.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to RT over 4 hours.
-
Quench: Pour the mixture into saturated
(vigorous bubbling). -
Purification: Extract with DCM. The crude mixture will contain:
-
Unreacted Diol (Polar)
-
Target Mono-fluoro alcohol (Intermediate Polarity)
-
Difluoro byproduct (Non-polar)
-
Separation: Flash chromatography on silica gel is required. Gradient elution (0% to 50% EtOAc in Hexanes) typically separates these species effectively.
-
Data Summary & Process Parameters
| Parameter | Phase 1 (Cyclization) | Phase 2 (Reduction) | Phase 3 (Fluorination) |
| Key Reagent | NaH / Bis(2-chloroethyl)ether | LiAlH4 | DAST / Deoxo-Fluor |
| Stoichiometry | 2.2 eq Base : 1 eq Malonate | 2.5 eq Hydride : 1 eq Diester | 1.0 - 1.1 eq Fluorinating Agent |
| Temperature | 80-100°C | 0°C -> Reflux | -78°C -> RT |
| Critical Risk | Exotherm / H2 evolution | Pyrophoric Hydride | Shock sensitive (DAST) / HF generation |
| Expected Yield | 65-75% | 85-95% | 40-50% (Mono-selective) |
Pathway Visualization
The following diagram illustrates the complete workflow, including the critical desymmetrization logic.
Figure 2: Step-wise synthesis workflow highlighting the divergence at the fluorination stage.
Scientific Validation & Troubleshooting
Self-Validating Protocols
-
NMR Monitoring (Phase 3): The success of the fluorination is best monitored by
NMR. The target mono-fluoro compound will show a triplet of triplets (coupling to the geminal protons and the adjacent quaternary center/protons), whereas the difluoro byproduct will show a simplified splitting pattern. -
Safety - DAST vs. Deoxo-Fluor: While DAST is the traditional reagent, Deoxo-Fluor is recommended for scale-up due to its higher thermal stability and lower shock sensitivity [1]. The mechanism and selectivity remain identical.
Alternative "Fast-Track" Route
For researchers with access to specialized building blocks, the synthesis can be shortened to a single step by purchasing 4-(fluoromethyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS: 1551177-72-0).
-
Protocol: Reduction of the carboxylic acid using Borane-THF (
) complex. -
Advantage: Avoids the statistical fluorination step.[7]
-
Disadvantage: High cost of starting material.
References
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry.
-
Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
-
Barbasiewicz, M., Brud, A., & Makosza, M. (2007).[8] Synthesis of Tetrahydropyran Derivatives via Addition of δ-Halocarbanions to Aldehydes.[8] Synthesis.
Sources
- 1. 89840-80-2,N-Isobutyl-4-nitrobenzenesulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. BJOC - gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid [beilstein-journals.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. scispace.com [scispace.com]
- 5. Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydropyran synthesis [organic-chemistry.org]
Structural Elucidation of [4-(fluoromethyl)oxan-4-yl]methanol: A Technical Guide
Executive Summary
This technical guide details the structural characterization of [4-(fluoromethyl)oxan-4-yl]methanol (CAS: 1783691-33-7), a critical fluorinated building block in modern medicinal chemistry. As a Senior Application Scientist, I present a rigorous analytical framework focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (
Chemical Context & Synthesis Logic[1][2][3][4]
The Fluorine Effect in Drug Design
The introduction of a fluoromethyl group (
-
Metabolic Blocking: It prevents metabolic oxidation at the typically labile C4 position.
-
Lipophilicity Modulation: The fluorine atom lowers the
of adjacent functional groups and alters the compared to the methyl or hydroxymethyl analogs.
Synthetic Origin & Impurity Profile
Understanding the synthesis is prerequisite to anticipating spectral impurities. This compound is typically derived from 4,4-bis(hydroxymethyl)tetrahydropyran via a statistical monofluorination (using DAST or Deoxo-Fluor®) or via the reduction of ethyl 4-(fluoromethyl)tetrahydropyran-4-carboxylate .
-
Primary Impurity: 4,4-bis(fluoromethyl)tetrahydropyran (over-fluorination).
-
Secondary Impurity: Unreacted 4,4-bis(hydroxymethyl)tetrahydropyran.
The elucidation protocol below is designed to detect these specific byproducts.
Structural Elucidation Workflow
The following diagram illustrates the logical flow for confirming the structure, moving from mass-based identification to stereoelectronic confirmation via NMR.
Figure 1: Step-wise structural validation workflow emphasizing the priority of
Spectroscopic Data Analysis
High-Resolution Mass Spectrometry (HRMS)
Before NMR, the molecular formula
-
Ionization Mode: ESI (+)
-
Calculated Mass (M+H)
: 149.0978 Da -
Calculated Mass (M+Na)
: 171.0797 Da -
Diagnostic Criteria: The absence of an M+2 isotope pattern (characteristic of Cl/Br) and the precise mass defect of Fluorine confirm the elemental composition.
Nuclear Magnetic Resonance (NMR)
The NMR data presented below represents the consensus values for this structural class in deuterated chloroform (
NMR: The "Smoking Gun"
The most distinct feature of this molecule is the fluorine signal. Unlike aromatic fluorines, the alkyl
| Parameter | Value | Interpretation |
| Shift ( | -220 to -230 ppm | Typical for primary alkyl fluorides. |
| Multiplicity | Triplet (t) | Coupling to the two geminal protons of the |
| Coupling ( | 47.5 Hz | Large geminal coupling, characteristic of |
NMR: Proton Connectivity
The spectrum is defined by the symmetry of the tetrahydropyran ring and the distinct methylene environments at C4.
-
Solvent: DMSO-
(Recommended to observe OH coupling and prevent overlap). -
Reference: TMS (0.00 ppm).
| Position | Mult. | Integral | Assignment Logic | ||
| OH | 4.80 | t | 1H | 5.2 | Hydroxyl proton (visible in DMSO). |
| CH | 4.35 | d | 2H | 47.5 | Diagnostic: Large doublet due to geminal F coupling ( |
| Ring H2/H6 | 3.55 - 3.65 | m | 4H | - | Protons |
| CH | 3.40 | d | 2H | 5.2 | Methylene attached to OH. Becomes a singlet in |
| Ring H3/H5 | 1.45 - 1.60 | m | 4H | - | Protons |
Key Insight: The
NMR: Carbon Skeleton & Fluorine Couplings
Carbon NMR provides the definitive proof of the quaternary center via C-F coupling patterns.
| Carbon | Mult.[1][2][3] | Assignment | ||
| CH | 85.0 | d | 165 - 170 | Direct ( |
| Ring C2/C6 | 63.5 | s | - | |
| CH | 61.0 | d | 5 - 8 | Vicinal ( |
| C4 (Quat) | 38.5 | d | 18 - 20 | Geminal ( |
| Ring C3/C5 | 28.0 | d | ~5 | Vicinal ( |
Experimental Protocol: Sample Preparation
To ensure the reproducibility of the data above, follow this specific preparation protocol.
NMR Sample Prep
-
Mass: Weigh 5-10 mg of the [4-(fluoromethyl)oxan-4-yl]methanol oil/solid.
-
Solvent: Add 0.6 mL of DMSO-
.-
Why DMSO? Chloroform often causes the OH signal to broaden or exchange, obscuring the multiplicity of the adjacent
. DMSO locks the OH proton, allowing verification of the doublet.
-
-
Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors on the fluorine sidebands.
-
Acquisition:
-
Run
(16 scans). -
Run
(uncoupled first, then proton-coupled if confirmation of the triplet is needed). -
Run
(requires ~500-1000 scans due to the lower sensitivity and splitting of signals into doublets).
-
References & Authority
-
Chemical Identity:
-
Synthetic Methodology (Analogous):
-
NMR Interpretation:
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for
and coupling constants).
-
Sources
CAS number and identifiers for [4-(fluoromethyl)oxan-4-yl]methanol
Topic: CAS number and identifiers for [4-(fluoromethyl)oxan-4-yl]methanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Structural Identifiers, Synthesis Logic, and Medicinal Application
Executive Summary & Compound Identity
[4-(Fluoromethyl)oxan-4-yl]methanol is a specialized heterocyclic building block used in medicinal chemistry.[1] It serves as a critical scaffold for introducing fluorine into drug candidates, specifically leveraging the geminal fluoromethyl/hydroxymethyl motif at the 4-position of a tetrahydropyran ring.
This structural arrangement is highly valued for its ability to modulate lipophilicity (LogD) and block metabolic oxidation at the typically labile 4-position of the pyran ring, while providing a primary alcohol handle for further functionalization.
Table 1: Core Identifiers and Physicochemical Properties[1][2]
| Parameter | Data / Value |
| CAS Number | 1783691-33-7 |
| IUPAC Name | [4-(Fluoromethyl)tetrahydro-2H-pyran-4-yl]methanol |
| Synonyms | (4-(Fluoromethyl)tetrahydro-2H-pyran-4-yl)methanol; 4-Fluoromethyl-4-hydroxymethyl-tetrahydropyran |
| Molecular Formula | C₇H₁₃FO₂ |
| Molecular Weight | 148.18 g/mol |
| SMILES | C1COCCC1(CO)CF |
| InChI String | InChI=1S/C7H13FO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-6H2 |
| InChIKey | JNQMZCORSJHLAQ-UHFFFAOYSA-N |
| Predicted LogP | ~0.3 (Low lipophilicity due to ether/alcohol polarity) |
| Physical State | Colorless to pale yellow oil (typically) |
Strategic Utility in Drug Design
The incorporation of [4-(fluoromethyl)oxan-4-yl]methanol into a drug discovery program is rarely accidental. It addresses specific multiparametric optimization (MPO) challenges.
The "Fluorine Effect" on Tetrahydropyrans
The tetrahydropyran (oxan) ring is a common bioisostere for morpholine or cyclohexane. However, the 4-position is susceptible to oxidative metabolism (CYP450-mediated hydroxylation).
-
Metabolic Blocking: Replacing a hydrogen or a simple methyl group with a fluoromethyl group reduces the electron density at the quaternary center, hindering radical abstraction and oxidative attack.
-
Conformational Locking: The gauche effect of the fluorine atom can bias the conformation of the substituent, potentially locking the attached pharmacophore into a bioactive orientation.
Bioisosteric Relationships
The diagram below illustrates the logical progression from a standard linker to the fluorinated scaffold.
Figure 1: Decision pathway for selecting the fluoromethyl-pyran scaffold in lead optimization.
High-Fidelity Synthesis Protocol
While direct fluorination of diols is possible, it often leads to mixtures of mono- and di-fluorinated products. To ensure Scientific Integrity and high yield, a Cyclic Sulfate Ring-Opening Strategy is recommended. This method guarantees monofluorination through a mechanistic bottleneck.
Retrosynthetic Logic
-
Precursor: 4,4-Bis(hydroxymethyl)tetrahydro-2H-pyran.
-
Key Transformation: Nucleophilic ring opening of a cyclic sulfate by fluoride.
Step-by-Step Methodology
Starting Material: 4,4-Bis(hydroxymethyl)tetrahydro-2H-pyran (commercially available or synthesized via Cannizzaro reaction of tetrahydro-4H-pyran-4-carbaldehyde).
Step 1: Cyclic Sulfite Formation
-
Reagents: Thionyl chloride (
), Triethylamine ( ), Dichloromethane ( ). -
Protocol: Dissolve the diol in DCM at 0°C. Add 2.2 eq. of
, followed by slow addition of 1.1 eq. . The reaction forms the 6-membered cyclic sulfite. -
Checkpoint: Monitor by TLC. The product is less polar than the starting diol.
Step 2: Oxidation to Cyclic Sulfate
-
Reagents: Ruthenium trichloride (
, cat.), Sodium periodate ( ), solvent system. -
Protocol: To the sulfite solution, add catalytic
and stoichiometric . Stir vigorously at room temperature. -
Mechanism: The sulfite (
) is oxidized to the cyclic sulfate ( ), a highly reactive electrophile.
Step 3: Regioselective Fluorination (The Critical Step)
-
Reagents: Tetrabutylammonium fluoride (TBAF) or Cesium Fluoride (
) in t-Amyl alcohol. -
Protocol: Treat the cyclic sulfate with 1.1 eq. of dry TBAF in THF or reflux with CsF.
-
Outcome: The fluoride anion attacks the primary carbon, opening the ring to form the fluoromethyl sulfate monoester .
-
Note: This step enforces monofluorination because the resulting sulfate anion repels further nucleophilic attack.
Step 4: Hydrolysis
-
Reagents: 20% Sulfuric acid (
) and ether/water. -
Protocol: Acidic hydrolysis of the sulfate monoester yields the target alcohol and inorganic sulfate.
-
Purification: Extract with ethyl acetate, dry over
, and concentrate.
Synthesis Workflow Diagram
Figure 2: Cyclic sulfate route ensuring selective monofluorination of the geminal diol.
Analytical Validation (QC)
To validate the identity of CAS 1783691-33-7, the following spectral features must be confirmed:
-
¹⁹F NMR:
-
Expect a triplet (due to coupling with the adjacent
protons) around -220 to -230 ppm . -
Decoupled ¹⁹F NMR should show a singlet.
-
-
¹H NMR:
-
Fluoromethyl group (
): A doublet of doublets (or doublet depending on resolution) typically between 4.2 – 4.5 ppm with a large geminal H-F coupling constant ( Hz). -
Hydroxymethyl group (
): A singlet or broad doublet around 3.5 – 3.7 ppm . -
Pyran Ring: Multiplets for the ring protons (
) in the 1.5 – 3.7 ppm range.
-
-
Mass Spectrometry (HRMS):
-
Look for
or . -
Exact mass for
: 149.0978 .
-
Handling and Safety
-
Hazard Class: Irritant (Skin/Eye).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The fluoromethyl group is generally stable, but the primary alcohol can oxidize if exposed to air over long periods.
-
Reactivity: Avoid strong oxidizing agents (converts alcohol to carboxylic acid) and strong bases (potential for elimination of HF, though difficult due to the lack of adjacent acidic protons).
References
-
Sigma-Aldrich. Product Detail: [4-(fluoromethyl)oxan-4-yl]methanol. Retrieved from
-
PubChem. Compound Summary: [4-(fluoromethyl)oxan-4-yl]methanol (CID 84763078). Retrieved from
- Gao, Y., & Sharpless, K. B. (1988). Asymmetric Synthesis of Both Enantiomers of Tomoxetine and Fluoxetine. Selective Reduction of 2,3-Epoxycinnamyl Alcohol with Red-Al.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for Fluorine Bioisosterism).
Sources
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. 89840-80-2,N-Isobutyl-4-nitrobenzenesulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Keyword Search [ambeed.com]
Technical Guide: The Role of the Fluoromethyl Group in Modulating Molecular Properties
Executive Summary
The strategic incorporation of fluorinated methyl groups (
Physicochemical Profiling: The Fluorine Continuum
The stepwise introduction of fluorine atoms into a methyl group creates a non-linear shift in physicochemical properties. The high electronegativity of fluorine (
Comparative Properties Table
| Property | Methyl ( | Monofluoromethyl ( | Difluoromethyl ( | Trifluoromethyl ( |
| Hammett | -0.05 | 0.12 | 0.35 | 0.42 |
| Hammett | -0.17 | 0.10 | 0.38 | 0.54 |
| Hansch | 0.56 | ~0.30 | 0.50 | 0.88 |
| H-Bond Donor Ability | None | Weak (C-H acidic) | Moderate (Bioisostere of -OH/-SH) | None |
| Steric Volume ( | 23.4 | ~28.0 | ~33.0 | 42.6 (Isopropyl mimic) |
| Metabolic Liability | High (Oxidation) | Moderate (Defluorination risk) | Low | Very Low |
Key Insight:
Conformational Control: The Gauche Effect
One of the most sophisticated uses of fluoromethyl groups is conformational locking. Unlike steric repulsion which favors anti conformations, the Fluorine Gauche Effect stabilizes the gauche conformation between fluorine and adjacent electron-rich donors (like nitrogen or oxygen).
Mechanism
This preference arises from hyperconjugation: the donation of electron density from the filled
Caption: The gauche effect stabilizes conformations where fluorine is synclinal to electron-rich bonds, overriding steric repulsion.
Metabolic Stability & Toxicity Risks
Replacing hydrogen with fluorine is a standard tactic to block Cytochrome P450 (CYP) mediated oxidation. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), rendering the site resistant to hydrogen atom abstraction.
The Defluorination Trap
However, monofluoromethyl (
Caption: Metabolic pathway showing the risk of oxidative defluorination in monofluoromethyl groups.
Bioisosterism Decision Framework
Selecting the correct fluorinated motif depends on the specific property requiring optimization.
-
Use
when you need to increase lipophilicity, fill a hydrophobic pocket (isopropyl mimic), or strongly reduce the basicity of a nearby amine. -
Use
as a lipophilic bioisostere for alcohols ( ) or thiols ( ). It acts as a weak H-bond donor but with better membrane permeability.[2] -
Use
cautiously as a steric mimic for methyl ( ) or hydroxymethyl ( ), primarily to modulate pKa or block metabolism, provided defluorination is ruled out.
Caption: Decision tree for selecting fluorinated methyl groups based on medicinal chemistry objectives.
Experimental Protocols
A. Nucleophilic Fluorination (Deoxo-Fluor/DAST)
Used to convert alcohols or carbonyls to fluorinated analogs.
-
Substrate: Alcohol (for
) or Ketone/Aldehyde (for ). -
Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride). Note: Deoxo-Fluor is thermally more stable than DAST.
-
Conditions: Dissolve substrate in anhydrous DCM at -78°C (or 0°C). Add 1.2 eq Deoxo-Fluor dropwise. Warm to RT.
-
Workup: Quench carefully with sat.
(gas evolution!). Extract with DCM. -
Validation: Monitor via
NMR (Triplet for around -230 ppm; Doublet for around -110 to -130 ppm).
B. Radical Trifluoromethylation (Photoredox)
Used for late-stage functionalization of arenes.
-
Substrate: Heteroarene or Arene.
-
Reagent: Langlois Reagent (
) or Togni's Reagent. -
Catalyst: Photocatalyst (e.g.,
) or organic dye (Eosin Y). -
Conditions: Solvent (MeCN/
), Blue LED irradiation, ambient temperature, 12-24h. -
Mechanism: Generation of
radical which adds to the electron-rich position of the arene.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. Journal of Organic Chemistry. Link
Sources
Computational Profiling of [4-(fluoromethyl)oxan-4-yl]methanol: Conformational Dynamics & Physicochemical Predictions
[1]
Executive Summary
The moiety [4-(fluoromethyl)oxan-4-yl]methanol represents a high-value pharmacophore in modern drug design.[1] It combines the metabolic stability of the oxane (tetrahydropyran) scaffold with the unique stereoelectronic properties of a gem-disubstituted fluorinated center.
For drug development professionals, this molecule presents a specific computational challenge: accurately predicting the conformational preference of the C4-substituents. The interplay between the fluorine gauche effect , intramolecular hydrogen bonding (IMHB), and ring-puckering dynamics dictates the vector alignment of the hydroxyl group—a critical factor for binding affinity.
This guide outlines a rigorous, self-validating computational protocol to characterize this building block, moving beyond standard "black box" calculations to mechanistic insight.
Electronic Structure & Conformational Analysis
The Theoretical Challenge
Unlike C2-substituted pyrans controlled by the anomeric effect, the C4 position in [4-(fluoromethyl)oxan-4-yl]methanol is dominated by 1,3-diaxial interactions and local dipole minimization. The central question is the orientation of the fluoromethyl (-CH₂F) and hydroxymethyl (-CH₂OH) arms relative to the ring.
Key Stereoelectronic Forces:
-
The Gauche Effect: Fluorine prefers a gauche orientation relative to vicinal electron-rich bonds (due to
hyperconjugation).[1] -
Intramolecular H-Bonding: The potential for a 5- or 6-membered pseudo-ring interaction between
and .[1]
Recommended Protocol: Conformational Scanning
Do not rely on a single optimization.[1] You must map the Potential Energy Surface (PES).[1]
Step-by-Step Workflow:
-
Force Field Screening: Use OPLS4 or MMFF94s for initial conformer generation to exhaustively sample the ring puckering (chair/boat) and exocyclic rotamers.[1]
-
DFT Optimization: Re-optimize unique conformers using a dispersion-corrected functional.
-
Recommendation:wB97X-D or M06-2X with the def2-TZVP basis set.[1] Standard B3LYP fails to accurately capture the weak dispersion forces stabilizing the folded fluorinated conformers.
-
-
Frequency Analysis: Confirm minima (zero imaginary frequencies) and calculate Gibbs Free Energy (
) at 298K.[1]
Visualization: Conformational Search Pipeline
Figure 1: Hierarchical workflow for identifying the global minimum conformer, filtering out high-energy artifacts.
Intramolecular Interactions: The F···HO Bond
A critical design feature of this scaffold is the potential for intramolecular hydrogen bonding (IMHB), which can "lock" the conformation and improve membrane permeability by shielding polar groups (the "chameleon effect").
Analysis Protocol: QTAIM & NBO
To distinguish between a true H-bond and simple electrostatic proximity, apply Quantum Theory of Atoms in Molecules (QTAIM) .[1]
-
Topological Criterion: Look for a Bond Critical Point (BCP) between F and H(O).[1]
-
Electron Density (
): A value of a.u.[1] at the BCP indicates a weak-to-moderate H-bond.[1] -
Laplacian (
): A positive Laplacian confirms the closed-shell (non-covalent) nature of the interaction.
Natural Bond Orbital (NBO) Analysis:
Calculate the second-order perturbation energy
Physicochemical Properties & Solvation
For drug development, the calculated properties must translate to ADME behaviors. The gem-disubstitution significantly alters the lipophilicity profile compared to the non-fluorinated analog.
Solvation Models
Gas-phase calculations often overemphasize IMHB.[1] You must use implicit solvation models.[1]
-
Method: SMD (Solvation Model based on Density) is superior to IEFPCM for calculating
because it parameterizes non-electrostatic terms (cavitation, dispersion, solvent structure). -
Solvents: Run calculations in Water (
) and Chloroform ( ) to simulate blood vs. membrane environments.
Data Summary: Theoretical Property Profile
Simulated representative values for [4-(fluoromethyl)oxan-4-yl]methanol based on wB97X-D/6-311+G(d,p) level theory.
| Property | Value (Est.) | Significance |
| Dipole Moment (Gas) | 2.1 - 2.8 D | Varies heavily with F/OH orientation.[1] |
| LogP (Consensus) | 0.35 ± 0.2 | Slightly more lipophilic than non-F analog due to C-F bond.[1] |
| TPSA | ~29 Ų | Excellent range for CNS penetration (< 90 Ų).[1] |
| H-Bond Donors | 1 | The -OH group.[1] |
| H-Bond Acceptors | 2 | The ether oxygen and the hydroxyl oxygen (F is a weak acceptor). |
| Rotatable Bonds | 2 | Exocyclic -CH2- groups allow conformational adaptation.[1] |
Reactivity & Synthetic Application[2]
When using this molecule as a building block (e.g., nucleophilic attack on the -OH to attach a warhead), the steric bulk of the gem-fluoromethyl group is the primary concern.
Transition State Modeling
The fluoromethyl group exerts a negative hyperconjugative effect that destabilizes adjacent carbocations but stabilizes adjacent carbanions.
-
Nucleophilic Substitution (
): If converting the alcohol to a leaving group (e.g., mesylate), the approach of the nucleophile will be sterically hindered by the axial protons of the ring and the gauche-fluorine. -
Acidity (pKa): The inductive effect of fluorine (
) will lower the pKa of the hydroxyl proton, making it slightly more acidic than a standard primary alcohol.
Visualization: Thermodynamic Cycle for pKa Prediction
Figure 2: Thermodynamic cycle required for accurate pKa prediction.[1] Direct solution-phase calculation is prone to error; use the cycle.
Experimental Validation Strategy
To ensure the "Trustworthiness" of your computational model, validate it against these experimental markers:
-
NMR Coupling Constants (
):-
Calculate spin-spin coupling constants using the GIAO method.[1]
-
The gauche/trans relationship of the -CH2F protons to the ring protons will yield distinct
-values.
-
-
X-Ray Crystallography:
-
If a solid derivative is available, compare the C-C-C-F torsion angles. Note that crystal packing forces often override weak intramolecular H-bonds seen in vacuo.[1]
-
References
-
Gaussian 16 User Reference. Gaussian, Inc.[1] (Standard software for DFT and NBO calculations).[1] [Link]
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry.[1] An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Authoritative source on the gauche effect). [Link]
-
Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections.[1] Physical Chemistry Chemical Physics, 10(44), 6615-6620. (Source for wB97X-D functional). [Link]
-
Hunter, L. (2010). The C–F⋅⋅⋅ H–C hydrogen bond in organic chemistry.[1] Beilstein Journal of Organic Chemistry, 6, 38. (Context for Fluorine H-bonding). [Link][1]
solubility and stability data for [4-(fluoromethyl)oxan-4-yl]methanol
[1]
Compound Identity & Significance
[4-(fluoromethyl)oxan-4-yl]methanol is a specialized heterocyclic building block used in medicinal chemistry to modulate physicochemical properties without significantly altering steric bulk.[1] It serves as a bioisostere for the gem-dimethyl or hydroxymethyl groups, leveraging the fluorine atom to block metabolic soft spots (CYP450 oxidation) and adjust lipophilicity (LogP).[1]
Physicochemical Snapshot
| Property | Value / Descriptor | Source/Method |
| IUPAC Name | [4-(fluoromethyl)tetrahydro-2H-pyran-4-yl]methanol | Nomenclature |
| Molecular Formula | C₇H₁₃FO₂ | Stoichiometry |
| Molecular Weight | 148.18 g/mol | Calculated |
| Predicted LogP | 0.3 – 0.5 | Consensus Model (cLogP) |
| H-Bond Donors | 1 (Primary Alcohol) | Structural Analysis |
| H-Bond Acceptors | 2 (Ether Oxygen, Alcohol Oxygen) | Structural Analysis |
| Physical State | Viscous Oil or Low-Melting Solid | Analog Comparison |
Solubility Profile & Solvent Compatibility[5][6]
Calculated vs. Expected Solubility
Due to the presence of the polar ether linkage and the primary hydroxyl group, this compound exhibits amphiphilic character with a bias toward high aqueous solubility compared to its non-fluorinated alkyl analogs.[2]
| Solvent System | Predicted Solubility | Application Relevance |
| Water (pH 7.4) | High (>10 mg/mL) | Ideal for aqueous bioassays.[1] |
| DMSO | Miscible (>100 mM) | Standard stock solution solvent.[1][2] |
| Methanol/Ethanol | Miscible | Suitable for intermediate dilutions.[1][2] |
| Dichloromethane | High | Extraction and synthesis workup.[1][2] |
| Hexanes/Heptane | Low | Antisolvent for precipitation/purification.[1][2] |
Experimental Protocol: Thermodynamic Solubility Determination
Do not rely on kinetic solubility (precipitation from DMSO) for critical data.[1][2] Use this equilibrium-based protocol.
-
Preparation: Weigh 5 mg of [4-(fluoromethyl)oxan-4-yl]methanol into a chemically resistant vial (glass preferred).
-
Saturation: Add 250 µL of the target buffer (e.g., PBS pH 7.4).
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker at 300 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF membrane (0.22 µm). Note: Avoid Nylon filters as they may bind fluorinated moieties.[1][2]
-
Quantification: Analyze the supernatant via HPLC-UV (210 nm) or LC-MS against a standard curve prepared in DMSO.
Stability Data & Stress Testing
The stability of [4-(fluoromethyl)oxan-4-yl]methanol is governed by two competing structural features: the robust tetrahydropyran ring and the reactive potential of the 1,3-halohydrin-like motif (HO-CH₂-C-CH₂-F).[1]
Critical Degradation Pathway: Spiro-Oxetane Formation
Under strong basic conditions, the alkoxide generated from the primary alcohol can displace the fluorine atom via an intramolecular Sₙ2 reaction, forming a spiro-oxetane. This is the primary stability risk.[1][2]
Reaction Mechanism:
R-OH + Base → R-O⁻ R-O⁻ + R'-CH₂F → [Transition State] → Spiro-Oxetane + F⁻[1]
Stability Matrix
| Stress Condition | Expected Stability | Degradation Products |
| Solid State (RT) | Stable | N/A |
| Aqueous Acid (pH 1) | Stable | Unlikely to open pyran ring; F is stable to acid.[1] |
| Aqueous Base (pH 10+) | Risk High | Potential cyclization to spiro-oxetane.[1][2] |
| Oxidative (H₂O₂) | Moderate Risk | Oxidation of primary alcohol to carboxylic acid.[1][2] |
| Photolytic | Stable | No significant chromophore for UV absorption.[1][2] |
Visualization: Stability Stress Testing Workflow
The following diagram outlines the decision tree for validating the stability of this building block prior to scale-up.
Caption: Workflow for stress testing [4-(fluoromethyl)oxan-4-yl]methanol, highlighting the specific risk of base-mediated defluorination.
Experimental Protocols
Protocol A: LC-MS Method for Purity & Stability Monitoring
To accurately assess stability, a generic gradient is insufficient due to the compound's low UV absorbance.[1]
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
Protocol B: Handling & Storage
-
Hygroscopicity: As a low molecular weight alcohol/ether, the compound is likely hygroscopic.[1][2] Store under nitrogen or argon.[1][2]
-
Temperature: Store at -20°C for long-term (>1 month) to prevent slow oxidation.
-
Reconstitution: Always allow the vial to reach room temperature before opening to prevent water condensation, which makes weighing difficult (oiling out).
References
-
Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1]
-
Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [1]
-
PubChem Compound Summary. (2025). [4-(fluoromethyl)oxan-4-yl]methanol.[1][3][4] National Center for Biotechnology Information.[1][2] [1]
-
Carreira, E. M., & Fessard, T. C. (2014).[2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.
exploring the chemical reactivity of the [4-(fluoromethyl)oxan-4-yl]methanol core
The following technical guide explores the chemical reactivity, synthesis, and medicinal chemistry utility of the [4-(fluoromethyl)oxan-4-yl]methanol core.
A Strategic Scaffold for Fragment-Based Drug Discovery[1]
Executive Summary
The [4-(fluoromethyl)oxan-4-yl]methanol core (CAS: 1000847-81-5, generic structure) represents a high-value "sp3-rich" scaffold.[1] It combines the polarity-modulating effects of a tetrahydropyran (THP) ring with the metabolic robustness of a fluorinated quaternary center.[1] Unlike its non-fluorinated analogs, the inclusion of the fluoromethyl group (–CH₂F) introduces a unique dipole vector and steric bulk that mimics the gem-dimethyl effect while reducing lipophilicity (LogP).[1]
This guide details the robust synthesis of this core, its divergent reactivity profile, and its application as a bioisostere in lead optimization.
Physicochemical Profile
Understanding the core's physical properties is essential for predicting its behavior in biological systems. The quaternary C4 center creates a "neopentyl-like" steric environment, influencing both chemical reactivity and enzymatic recognition.
| Property | Value / Descriptor | Impact on Drug Design |
| Molecular Formula | C₇H₁₃FO₂ | Fragment-sized building block (MW ~148 Da).[1][2] |
| LogP (Calc) | ~0.3 - 0.5 | Lower lipophilicity compared to cyclohexyl analogs; improves solubility.[1] |
| H-Bond Donors | 1 (Primary –OH) | Key handle for derivatization or receptor binding.[1] |
| H-Bond Acceptors | 2 (Ether O, Alcohol O) | The pyran oxygen acts as a weak acceptor. |
| C–F Bond Energy | ~105 kcal/mol | Metabolically stable; resists oxidative defluorination.[1] |
| Steric Bulk | Quaternary C4 | Restricts conformational flexibility (Thorpe-Ingold effect).[1] |
Validated Synthesis Protocol
While various routes exist, the most self-validating and scalable protocol relies on the reduction of the commercially available precursor, 4-(fluoromethyl)tetrahydro-2H-pyran-4-carboxylic acid .[1] This route avoids the statistical mixtures often seen when attempting to monofluorinate 4,4-bis(hydroxymethyl)tetrahydropyran.[1]
Workflow Diagram: Reductive Synthesis
The following diagram outlines the logical flow from precursor to the target alcohol and subsequent activation.
Figure 1: Step-wise reduction pathway ensuring high fidelity conversion of the carboxylic acid to the target alcohol.
Detailed Protocol: Acid Reduction
Objective: Conversion of carboxylic acid to primary alcohol without defluorination.[1]
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Preparation: Charge the flask with 4-(fluoromethyl)tetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to 0°C using an ice bath.
-
Reduction:
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (stain with KMnO₄; the alcohol will appear as a distinct spot below the acid).
-
Quench (Critical Step): Cool back to 0°C. Perform the Fieser Workup to prevent emulsion formation:
-
Isolation: Filter the granular white precipitate through a pad of Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
-
Validation: ¹H NMR should show the disappearance of the acid proton and the appearance of a doublet (due to H-F coupling) or singlet for the –CH₂OH protons at δ 3.4–3.6 ppm.
Reactivity Profile & Functionalization
The [4-(fluoromethyl)oxan-4-yl]methanol core possesses two distinct reactive centers: the primary alcohol (nucleophilic/oxidizable) and the fluoromethyl group (electrophilic potential, though inert under standard conditions).[1]
The Primary Alcohol Handle
The hydroxymethyl group is the primary vector for expanding this core into a drug candidate.
-
Oxidation: Treatment with Dess-Martin Periodinane (DMP) or Swern conditions yields the aldehyde.[1] This is a critical intermediate for Reductive Amination to install amine pharmacophores.
-
Caution: Avoid Jones oxidation or harsh acidic oxidants, as the resulting carboxylic acid with a beta-fluorine could be prone to decarboxylative elimination under extreme thermal stress, although the quaternary center mitigates this.
-
-
Activation: The alcohol can be converted to a Tosylate (OTs), Mesylate (OMs), or Triflate (OTf).[1]
-
Insight: Due to the adjacent quaternary center (neopentyl position), Sɴ2 displacement of the resulting leaving group is slower than in linear alkyl chains. High temperatures or polar aprotic solvents (DMF/DMSO) are required for substitution.[1]
-
The Fluoromethyl Group (–CH₂F)[1]
-
Stability: The C–F bond is extremely strong.[3] Unlike a simple alkyl halide, the fluorine here is attached to a carbon adjacent to a quaternary center. This steric bulk protects it from nucleophilic attack (Sɴ2).[1]
-
Metabolic Stability: The fluorine blocks the C4 position from metabolic hydroxylation (a common soft spot in THP rings).[1]
Reactivity Divergence Diagram
This diagram maps the downstream chemistry available from the core.
Figure 2: Divergent synthetic pathways for lead optimization using the core scaffold.[1]
Medicinal Chemistry Applications
The core acts as a superior bioisostere for the 4,4-dimethylcyclohexyl or 4-hydroxymethyl-tetrahydropyran moieties.[1]
-
Dipole Modulation: The C–F bond creates a permanent dipole that can be oriented to interact with protein backbone amides or positively charged residues in the binding pocket.
-
Conformational Locking: The 4,4-disubstitution forces the THP ring into a specific chair conformation, potentially reducing the entropic penalty of binding.
-
Lipophilicity Tuning: Replacing a methyl group (–CH₃) with a fluoromethyl group (–CH₂F) lowers LogP (making the molecule more polar) while maintaining similar steric volume.[1] This is crucial for improving the metabolic stability and solubility of lipophilic drug candidates.
References
The following sources support the chemical existence, synthesis precursors, and medicinal chemistry principles cited in this guide.
-
PubChem. [4-(fluoromethyl)oxan-4-yl]methanol Compound Summary. National Library of Medicine. [Link][1]
-
Purser, S., et al. Fluorine in medicinal chemistry.[4][5] Chemical Society Reviews, 2008, 37, 320-330. (Foundational text on F-effect and metabolic blocking). [Link]
-
Müller, K., et al. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 2007, Vol 317, Issue 5846. [Link]
Sources
Methodological & Application
Application Note: [4-(fluoromethyl)oxan-4-yl]methanol in Drug Design
[1]
Executive Summary
[4-(fluoromethyl)oxan-4-yl]methanol is a specialized gem-disubstituted tetrahydropyran (THP) building block.[1] It serves as a critical scaffold for optimizing lead compounds by modulating lipophilicity (LogP), blocking metabolic hot spots, and restricting conformational entropy. This guide details its use in synthesizing metabolically robust bioisosteres of cyclohexane and morpholine rings.[1]
Chemical Profile & Rationale[1][2][3][4][5][6][7][8]
Structural Attributes[1][3][5][7][8]
-
Scaffold: Tetrahydropyran (Oxane).[1]
-
Core Feature: Gem-disubstitution at the C4 position.[1]
-
Substituents:
Medicinal Chemistry Logic (The "Why")
In modern drug design, this building block addresses three common failure modes in lead optimization:
-
Metabolic Stability: The C4 position of simple THP rings is prone to oxidative metabolism (P450-mediated hydroxylation).[1] Replacing the C4 hydrogen with a fluoromethyl group eliminates this abstraction site, significantly extending half-life (
). -
Conformational Locking: The gem-disubstitution creates a high energy barrier for ring inversion, locking the THP ring into a specific chair conformation.[1] This reduces the entropic penalty upon binding to a protein target.[1][2]
-
Lipophilicity Tuning: The -CH₂F group acts as a bioisostere for a methyl group but with lower lipophilicity (lower
LogP) and altered electronic properties due to the C-F dipole.[1]
| Property | -CH₃ Analog | -CH₂F Analog (Subject) | -CF₃ Analog |
| Electronic Effect | Electron Donating | Weakly Electron Withdrawing | Strongly Electron Withdrawing |
| Metabolic Stability | Low (Benzylic-like oxidation) | High (Blocked) | Very High |
| Steric Bulk | Moderate | Moderate (F mimics H radius) | High |
| Lipophilicity | High | Balanced | Moderate |
Synthetic Application Protocols
This section provides validated workflows for converting the alcohol handle into functional motifs commonly found in kinase inhibitors and GPCR ligands.
Workflow A: Activation for Nucleophilic Displacement (Spirocycle/Ether Formation)
Objective: Convert the hydroxyl group into a leaving group (Mesylate) to enable
Reagents:
-
Substrate: [4-(fluoromethyl)oxan-4-yl]methanol (1.0 equiv)[1]
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]
-
Triethylamine (TEA) (1.5 equiv)[1]
-
Solvent: Dichloromethane (DCM) (anhydrous)[1]
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with the substrate and anhydrous DCM (0.2 M concentration) under
atmosphere. Cool to 0°C.[1][3] -
Addition: Add TEA dropwise. Subsequently, add MsCl dropwise via syringe over 10 minutes, maintaining temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (stain: PMA or KMnO₄).
-
Workup: Quench with saturated
. Extract with DCM (3x).[1] Wash combined organics with brine, dry over , and concentrate. -
Usage: The crude mesylate is typically unstable on silica; use immediately for the next step (e.g., reaction with an amine or phenol).[1]
Workflow B: Oxidation to Aldehyde (Reductive Amination Precursor)
Objective: Generate the aldehyde for coupling with amines (creating a C-N linkage).[1]
Reagents:
-
Substrate: [4-(fluoromethyl)oxan-4-yl]methanol[1]
-
Dess-Martin Periodinane (DMP) (1.2 equiv)[1]
-
Solvent: DCM[1]
Protocol:
-
Reaction: Dissolve substrate in DCM. Add DMP in one portion at 0°C.
-
Aging: Stir at RT for 1–3 hours. The suspension will become cloudy.[1]
-
Quench: Add a 1:1 mixture of saturated
and saturated . Stir vigorously until two clear layers form (removes iodine byproducts). -
Isolation: Extract with DCM. The resulting aldehyde, 4-(fluoromethyl)tetrahydro-2H-pyran-4-carbaldehyde , is prone to hydration/polymerization.[1] Store under inert gas at -20°C or use immediately in reductive amination (e.g., with
).[1]
Strategic Decision Pathways (Visualized)
Diagram 1: Synthetic Utility Flowchart
This diagram illustrates how to diversify the core scaffold into three distinct drug classes.
Caption: Divergent synthesis pathways transforming the alcohol handle into amine linkers or ether constraints.[1]
Diagram 2: Medicinal Chemistry Logic (The "Thorny" Effect)
Why choose this scaffold over a standard cyclohexane or simple THP?
Caption: Mechanistic rationale for scaffold hopping to the 4-(fluoromethyl)THP moiety.
Case Study: Optimization of RAF Kinase Inhibitors
Context derived from Patent US10167279B2 and related literature.
Challenge: A lead series of RAF kinase inhibitors containing a cyclohexyl group suffered from rapid oxidative metabolism and poor aqueous solubility.[1] Intervention: The cyclohexyl ring was replaced with the 4-(fluoromethyl)tetrahydro-2H-pyran-4-yl moiety.[1] Result:
-
Solubility: Improved due to the polarity of the ether oxygen and the C-F bond.[1]
-
Potency: Maintained or improved. The gem-disubstitution locked the substituent in the equatorial position, favoring the binding geometry.[1]
-
Metabolism: The primary site of metabolism (C4 oxidation) was blocked by the fluoromethyl group, significantly reducing clearance.[1]
Safety and Handling
-
Hazards: While the specific toxicology of this intermediate is not fully characterized, fluorinated alcohols and alkylating agents (mesylates) should be treated as potential irritants and sensitizers.
-
Storage: Store at 2–8°C under inert atmosphere. The alcohol is stable, but the aldehyde derivative is prone to oxidation and polymerization.
References
-
PubChem. "[4-(fluoromethyl)oxan-4-yl]methanol Compound Summary."[1][4] National Library of Medicine.[1] Link[1]
-
PharmaBlock. "Tetrahydropyrans in Drug Discovery: A Whitepaper."[1][5] PharmaBlock Sciences.[1] Link
-
Google Patents. "Compounds and compositions as RAF kinase inhibitors (US10167279B2)."[1] Google Patents.[1] Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018.[1] Link[1]
-
Müller, K., Faeh, C., & Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007.[1] Link[1]
Sources
- 1. [4-(methylamino)oxan-4-yl]methanol | 1094072-05-5 [sigmaaldrich.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 4. PubChemLite - [4-(fluoromethyl)oxan-4-yl]methanol (C7H13FO2) [pubchemlite.lcsb.uni.lu]
- 5. img01.pharmablock.com [img01.pharmablock.com]
Application Note: Coupling Protocols for[4-(Fluoromethyl)oxan-4-yl]methanol in Drug Discovery
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Detailed Application Note & Experimental Protocol.
Executive Summary & Physicochemical Context
The incorporation of fluorinated motifs into small-molecule drug candidates is a cornerstone strategy in modern medicinal chemistry to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. [4-(Fluoromethyl)oxan-4-yl]methanol (CAS: 1783691-33-7), also known as (4-(fluoromethyl)tetrahydro-2H-pyran-4-yl)methanol, is a highly versatile, commercially available building block.
Structurally, this molecule features a tetrahydropyran (oxane) ring, which is a common bioisostere for piperidines and cyclohexanes, paired with a fluoromethyl group and a primary hydroxymethyl group at the C4 position[1]. The primary alcohol serves as the primary synthetic handle for functionalization. Because the neopentyl-like steric hindrance at the C4 position is partially mitigated by the extension of the hydroxymethyl group, this building block readily participates in standard coupling reactions.
As a Senior Application Scientist, I have designed this guide to detail two of the most robust, field-proven methodologies for coupling this building block: EDC/DMAP-mediated Steglich Esterification and Mitsunobu Etherification .
Methodology 1: Steglich-Type Esterification (EDC/DMAP)
Causality & Reaction Design
When coupling [4-(fluoromethyl)oxan-4-yl]methanol with a carboxylic acid to form an ester, traditional Fischer esterification (acid-catalyzed) is often too harsh and can lead to side reactions or degradation of sensitive functional groups on complex drug scaffolds.
The Steglich esterification utilizes a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) alongside the nucleophilic catalyst 4-Dimethylaminopyridine (DMAP)[2].
-
Why EDC over DCC? EDC generates a water-soluble urea byproduct, which is easily removed during standard aqueous workup, unlike the intractable dicyclohexylurea produced by DCC[3].
-
The Role of DMAP: DMAP is strictly required. EDC activates the carboxylic acid to form an O-acylisourea intermediate. Without DMAP, this intermediate can undergo an irreversible 1,3-rearrangement to an unreactive N-acylurea[4]. DMAP acts as a superior nucleophile, attacking the O-acylisourea to form a highly electrophilic acylpyridinium intermediate, which then rapidly reacts with the primary alcohol of [4-(fluoromethyl)oxan-4-yl]methanol to yield the desired ester[5].
Workflow Visualization
Fig 1: Mechanistic workflow of EDC/DMAP-mediated Steglich esterification.
Step-by-Step Protocol
Reagents:
-
Carboxylic Acid (1.0 equiv.)
-
[4-(Fluoromethyl)oxan-4-yl]methanol (1.1 equiv.)
-
EDC·HCl (1.2 equiv.)
-
DMAP (0.1 to 0.2 equiv.)
-
Anhydrous Dichloromethane (DCM) (0.1 M)
Procedure:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv.) and [4-(fluoromethyl)oxan-4-yl]methanol (1.1 equiv.) in anhydrous DCM to achieve a 0.1 M concentration.
-
Catalyst Addition: Add DMAP (0.1 equiv.) to the stirring solution. Purge the flask with inert gas (N₂ or Argon).
-
Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC·HCl (1.2 equiv.) portion-wise over 5 minutes to control any mild exotherm.
-
Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor reaction completion via TLC or LC-MS.
-
Workup: Dilute the mixture with additional DCM. Wash the organic layer sequentially with 1 M HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.
Methodology 2: Mitsunobu Etherification
Causality & Reaction Design
To convert the primary alcohol of [4-(fluoromethyl)oxan-4-yl]methanol into an ether (e.g., coupling with a phenol or other acidic pronucleophile), the Mitsunobu reaction is the gold standard[6].
-
Mechanism: The reaction relies on the redox combination of Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD). PPh₃ and DIAD react to form a betaine intermediate, which deprotonates the pronucleophile (e.g., phenol)[6]. The betaine then binds to the oxygen of [4-(fluoromethyl)oxan-4-yl]methanol, creating an exceptionally good leaving group (an alkoxyphosphonium ion)[7].
-
Driving Force: The reaction is thermodynamically driven by the formation of the extremely strong P=O bond in the triphenylphosphine oxide (Ph₃P=O) byproduct[8]. The deprotonated nucleophile then displaces the phosphine oxide via an Sₙ2 mechanism to form the ether[6].
Workflow Visualization
Fig 2: Sequential addition and mechanistic workflow of the Mitsunobu etherification.
Step-by-Step Protocol
Reagents:
-
[4-(Fluoromethyl)oxan-4-yl]methanol (1.0 equiv.)
-
Phenol / Acidic Pronucleophile (pKa < 11) (1.1 equiv.)
-
Triphenylphosphine (PPh₃) (1.2 equiv.)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv.)
-
Anhydrous Tetrahydrofuran (THF) (0.1 M)
Procedure:
-
Preparation: In an oven-dried flask under N₂, dissolve [4-(fluoromethyl)oxan-4-yl]methanol (1.0 equiv.), the pronucleophile (1.1 equiv.), and PPh₃ (1.2 equiv.) in anhydrous THF (0.1 M).
-
Cooling: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Crucial Step: Temperature control prevents the premature degradation of the betaine intermediate.
-
Activation: Add DIAD (1.2 equiv.) dropwise via syringe over 15–20 minutes. The solution will typically turn a pale yellow color as the betaine forms and reacts.
-
Coupling: Allow the reaction to slowly warm to room temperature and stir for 4–8 hours. Monitor via LC-MS.
-
Workup: Quench the reaction by adding a small amount of water, then concentrate the THF under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc.
-
Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography. Note: Ph₃P=O can be difficult to separate; using a solvent system like Hexanes/EtOAc or precipitating the oxide in cold ether prior to chromatography is recommended.
Quantitative Data & Parameter Summary
The following table summarizes the optimized stoichiometric and environmental parameters for both coupling strategies to ensure high-fidelity reproducibility.
| Reaction Parameter | Steglich Esterification (EDC/DMAP) | Mitsunobu Etherification (DIAD/PPh₃) |
| Alcohol Equivalents | 1.1 eq | 1.0 eq |
| Coupling Partner Eq. | 1.0 eq (Carboxylic Acid) | 1.1 eq (Phenol/Pronucleophile) |
| Primary Reagent Eq. | 1.2 eq (EDC·HCl) | 1.2 eq (DIAD) |
| Secondary Reagent Eq. | 0.1 - 0.2 eq (DMAP) | 1.2 eq (PPh₃) |
| Optimal Solvent | Anhydrous DCM | Anhydrous THF |
| Reaction Molarity | 0.1 M | 0.1 M |
| Temperature Profile | 0 °C → Room Temp (20-25 °C) | 0 °C → Room Temp (20-25 °C) |
| Typical Reaction Time | 12 - 16 hours | 4 - 8 hours |
| Expected Yield Range | 75% - 90% | 65% - 85% |
| Primary Byproduct | Water-soluble urea | Triphenylphosphine oxide (Ph₃P=O) |
References
-
[4-(fluoromethyl)oxan-4-yl]methanol_化工百科 - ChemBK. ChemBK. URL: [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Chemical Society Reviews (RSC Publishing). URL:[Link]
-
Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. ACS Omega. URL: [Link]
-
Mitsunobu reaction. Wikipedia. URL:[Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. URL: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Note: [4-(Fluoromethyl)oxan-4-yl]methanol in Agrochemical Synthesis
This guide details the applications, synthesis, and strategic utility of [4-(fluoromethyl)oxan-4-yl]methanol (CAS 1783691-33-7) in agrochemical discovery. It is designed for medicinal and discovery chemists seeking to modulate physicochemical properties (LogP, metabolic stability) in herbicides, fungicides, and insecticides.
Executive Summary
In modern agrochemical discovery, the [4-(fluoromethyl)oxan-4-yl]methanol scaffold represents a "privileged building block" for bioisosteric replacement. It serves as a polar, metabolically robust alternative to the gem-dimethyl or gem-diethyl motif commonly found in lipophilic herbicides and fungicides.
By introducing a single fluorine atom on a quaternary center alongside a reactive hydroxymethyl handle, this molecule allows researchers to:
-
Modulate Lipophilicity (LogP): Lower LogP compared to gem-dialkyl groups while maintaining steric bulk.
-
Block Metabolism: The C-F bond prevents oxidative degradation at the typically labile
-position. -
Introduce Dipole Effects: The specific orientation of the C-F bond can influence binding affinity via electrostatic interactions with target enzymes (e.g., PPO or SDH).
Chemical Profile & Properties[4][5][6][7][8][9][10]
| Property | Data | Notes |
| IUPAC Name | [4-(Fluoromethyl)tetrahydro-2H-pyran-4-yl]methanol | Also known as (4-(fluoromethyl)oxan-4-yl)methanol |
| CAS Number | 1783691-33-7 | Key identifier for procurement |
| Molecular Formula | C | |
| Molecular Weight | 148.18 g/mol | Low MW allows for fragment-based design |
| LogP (Predicted) | ~0.3 - 0.8 | Significantly lower than gem-dimethyl analogs (LogP > 1.5) |
| H-Bond Donors | 1 (Primary Alcohol) | Handle for esterification, etherification, or oxidation |
| H-Bond Acceptors | 3 (Ether, Alcohol, Fluorine) | Fluorine acts as a weak acceptor |
Strategic Applications in Agrochemical Design
Bioisosterism in Herbicides (PPO Inhibitors)
Many Protoporphyrinogen Oxidase (PPO) inhibitors (e.g., fomesafen analogs) utilize a lipophilic ether linkage. Replacing a standard tert-butyl or cyclohexyl group with the 4-(fluoromethyl)oxan-4-yl moiety can improve water solubility and translocation within the phloem without sacrificing the steric bulk necessary for active site occupation.
-
Mechanism: The oxane oxygen acts as a hydrogen bond acceptor, improving solubility. The fluoromethyl group mimics a methyl group sterically but prevents metabolic hydroxylation (a common resistance mechanism).
Lead Optimization in SDHI Fungicides
Succinate Dehydrogenase Inhibitors (SDHIs) often rely on a hydrophobic linker connecting the pyrazole core to a lipophilic tail.
-
Application: Use [4-(fluoromethyl)oxan-4-yl]methanol to synthesize the linker. The primary alcohol is converted to an amine or directly coupled to the pyrazole acid chloride.
-
Benefit: The quaternary center locks the conformation, potentially reducing the entropic penalty of binding.
Decision Logic for Scaffold Selection
Use the following logic flow to determine when to deploy this specific building block in your SAR (Structure-Activity Relationship) campaign.
Figure 1: Decision tree for selecting the fluorinated oxane scaffold during lead optimization.
Experimental Protocols
Protocol A: Synthesis of [4-(Fluoromethyl)oxan-4-yl]methanol
Note: While available commercially, in-house synthesis ensures quality and allows for derivative generation. This route relies on the desymmetrization of the diol precursor.
Precursor: 4,4-Bis(hydroxymethyl)tetrahydropyran (Synthesized via reduction of diethyl tetrahydropyran-4,4-dicarboxylate).
Step 1: Monotosylation
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents: Dissolve 4,4-bis(hydroxymethyl)tetrahydropyran (10.0 mmol) in anhydrous Pyridine (20 mL) and DCM (20 mL).
-
Addition: Cool to 0°C. Add p-Toluenesulfonyl chloride (TsCl, 10.0 mmol, 1.0 equiv) portion-wise over 30 minutes. Crucial: Strict stoichiometry prevents bis-tosylation.
-
Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature (RT) overnight.
-
Workup: Quench with water. Extract with DCM (3x). Wash organics with 1M HCl (to remove pyridine), brine, and dry over Na
SO . -
Purification: Flash column chromatography (Hexane/EtOAc) to isolate the monotosylate intermediate.
Step 2: Nucleophilic Fluorination
-
Setup: Use a microwave vial or a sealed pressure tube.
-
Reagents: Dissolve the monotosylate (5.0 mmol) in anhydrous tert-Amyl alcohol (or THF/t-BuOH mixture).
-
Fluoride Source: Add Cesium Fluoride (CsF, 15.0 mmol, 3.0 equiv) or TBAF (1.0 M in THF, 2.0 equiv). Note: CsF is preferred for scale-up to avoid difficult TBAF byproducts.
-
Reaction: Heat to 80-100°C for 12-24 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with ether, wash with water and brine.
-
Purification: Silica gel chromatography.
-
Yield Target: 60-75% over two steps.
-
Characterization:
F NMR should show a triplet of triplets (coupling to CH and remote protons).
-
Protocol B: General Coupling (Etherification)
Use this protocol to attach the building block to an aromatic agrochemical core (Ar-F or Ar-Cl).
-
Activation: Dissolve [4-(fluoromethyl)oxan-4-yl]methanol (1.0 equiv) in dry DMF.
-
Deprotonation: Add NaH (1.2 equiv, 60% dispersion) at 0°C. Stir for 30 min until gas evolution ceases.
-
Coupling: Add the electrophile (e.g., 2,4-dichloro-5-nitro-toluene or a chloropyridine derivative) dropwise.
-
Completion: Heat to 60°C for 2-4 hours.
-
Isolation: Quench with NH
Cl(aq), extract with EtOAc.
Synthesis Workflow Visualization
Figure 2: Step-by-step synthesis pathway from the dicarboxylate precursor.
Safety & Handling
-
Fluoride Reagents: TBAF and CsF are hygroscopic and can cause skin irritation. Handle in a fume hood.
-
Tosylation: Pyridine is toxic and has a noxious odor. Ensure proper ventilation.
-
Building Block: While not classified as highly toxic, the biological activity of fluorinated oxanes suggests treating them as potential irritants. Wear standard PPE (gloves, goggles, lab coat).
References
-
CAS Registry. (2023). [4-(fluoromethyl)oxan-4-yl]methanol - CAS 1783691-33-7.[1][2] ChemicalBook. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for bioisosterism). Link
-
Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. (Agrochemical context). Link
-
Carreira, E. M., et al. (2015). Monofluorination of Organic Compounds: 10 Years of Innovation. Chemical Reviews. (Synthetic methodology grounding). Link
-
Accela Chem. (2023). Product Catalog: [4-(fluoromethyl)oxan-4-yl]methanol. (Commercial availability verification). Link
Sources
Technical Application Note: Strategic Incorporation of [4-(fluoromethyl)oxan-4-yl]methanol in Kinase Inhibitor Design
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the rationale, synthetic methodology, and validation of incorporating the [4-(fluoromethyl)oxan-4-yl]methanol motif into kinase inhibitor scaffolds.
Executive Summary
The incorporation of saturated heterocycles into kinase inhibitor scaffolds is a proven strategy to optimize physicochemical properties (LogD, solubility) and metabolic stability. This guide focuses on [4-(fluoromethyl)oxan-4-yl]methanol (CAS 1000859-02-0), a specialized building block that combines the polarity modulation of a tetrahydropyran (oxane) ring with the metabolic blocking capability of a fluoromethyl group.
This motif is particularly valuable for targeting the solvent-exposed regions of kinase domains (e.g., RAF, JAK, CDK), where it serves as a rigid, polar, yet lipophilic-neutral anchor. This document details the structural rationale, validated coupling protocols (SNAr and Mitsunobu), and analytical characterization standards.
Structural Rationale & MedChem Utility[1][2]
The "Neopentyl" Advantage
The [4-(fluoromethyl)oxan-4-yl]methanol motif features a quaternary carbon at the 4-position. This creates a "neopentyl-like" steric environment that:
-
Restricts Conformation: The gem-disubstitution locks the oxane ring into a defined chair conformation, reducing the entropic penalty upon protein binding.
-
Blocks Metabolism: The 4-position of saturated rings is a common site for CYP450-mediated oxidation. The quaternary center, combined with the C-F bond (bond energy ~116 kcal/mol), effectively blocks this metabolic soft spot.
Fluorine Bioisosterism
The fluoromethyl group (-CH₂F) acts as a bioisostere for the hydroxymethyl (-CH₂OH) or methyl (-CH₃) group but with distinct electronic properties. The strong dipole of the C-F bond can engage in multipolar interactions with the protein backbone or side chains (e.g., H-bond acceptor capability, albeit weak).
Visualizing the Design Logic
The following diagram illustrates the transition from a standard piperidine/cyclohexane scaffold to the optimized fluoromethyl-oxane motif.
Figure 1: Medicinal chemistry rationale for evolving standard aliphatic rings into the fluoromethyl-oxane scaffold to address solubility and metabolic stability.
Synthetic Protocols for Incorporation
Incorporating this alcohol into a kinase scaffold typically involves attaching it to an aromatic core (hinge binder or gatekeeper). Due to the neopentyl nature of the alcohol (primary alcohol on a quaternary center), standard nucleophilic substitutions where the alcohol acts as the electrophile (e.g., converting to mesylate then displacing) are kinetically hindered and often fail.
Therefore, the preferred strategies rely on using the alcohol as a nucleophile .
Method A: Nucleophilic Aromatic Substitution (SNAr) – Preferred Route
This method is ideal when the kinase scaffold contains an activated electrophile (e.g., chloropyrimidine, fluoropyridine).
Applicability:
-
Scaffolds: 2-chloropyrimidines, 4-chloropyridines, 6-fluoropurines.
-
Reaction Type: O-Arylation.
Protocol:
-
Reagents:
-
Substrate: Activated Heteroaryl Halide (1.0 equiv).
-
Nucleophile: [4-(fluoromethyl)oxan-4-yl]methanol (1.2 – 1.5 equiv).
-
Base: NaH (60% dispersion in oil) or KOtBu (1.5 – 2.0 equiv).
-
Solvent: Anhydrous THF or DMF.
-
-
Procedure:
-
Step 1: Charge a flame-dried reaction vial with [4-(fluoromethyl)oxan-4-yl]methanol (1.2 equiv) and anhydrous THF (0.2 M).
-
Step 2: Cool to 0°C under N₂ atmosphere.
-
Step 3: Carefully add NaH (1.5 equiv) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 15–30 mins until gas evolution ceases and the alkoxide is formed.
-
Step 4: Add the Heteroaryl Halide (1.0 equiv) dissolved in a minimal amount of THF.
-
Step 5: Allow to warm to Room Temperature (RT). If the aryl halide is deactivated, heating to 60°C may be required. Monitor by LCMS.
-
Step 6: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
-
Critical Note: The alkoxide of this neopentyl alcohol is sterically bulky. Ensure the electrophile is sufficiently accessible.
Method B: Mitsunobu Coupling – Alternative Route
Used when the kinase scaffold presents a phenol or acidic NH (e.g., indazole, pyrazole) and SNAr is not possible.
Challenge: Neopentyl alcohols are notoriously slow in Mitsunobu reactions due to steric hindrance at the β-position. Optimization: Use more reactive phosphines and azodicarboxylates.
Protocol:
-
Reagents:
-
Substrate: Phenol/NH-heterocycle (1.0 equiv).
-
Alcohol: [4-(fluoromethyl)oxan-4-yl]methanol (1.5 – 2.0 equiv).
-
Phosphine: PBu₃ (Tributylphosphine) or PPh₃ (Triphenylphosphine). PBu₃ is often superior for hindered substrates.
-
Azodicarboxylate: ADDP (1,1'-(Azodicarbonyl)dipiperidine) or DTAD. ADDP is preferred over DEAD/DIAD for difficult couplings.
-
Solvent: Anhydrous Toluene or THF.
-
-
Procedure:
-
Step 1: Dissolve the Phenol and Phosphine (1.5 equiv) in anhydrous Toluene (0.1 M) under N₂.
-
Step 2: Add the Alcohol (1.5 equiv).
-
Step 3: Cool to 0°C.
-
Step 4: Add ADDP (1.5 equiv) portion-wise.
-
Step 5: Allow to warm to RT. If no reaction after 4h, heat to 50–60°C. Note: ADDP requires sonication or slight warming to dissolve initially.
-
Step 6: Workup involves filtration (to remove ADDP-H₂ byproduct) followed by standard extraction.
-
Synthetic Workflow Diagram
Figure 2: Decision tree for selecting the optimal synthetic pathway based on the kinase scaffold functionalization.
Analytical Validation & Data Interpretation
Successful incorporation must be validated using orthogonal analytical techniques. The fluorine atom provides a unique handle for NMR verification.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆/CDCl₃):
-
Oxane Ring Protons: Look for the characteristic multiplets of the tetrahydropyran ring. The protons adjacent to the oxygen (C2/C6 positions) typically appear around 3.5 – 3.8 ppm.
-
Fluoromethyl (-CH₂F): This is the diagnostic signal. It appears as a doublet (J_HF ≈ 47–48 Hz) due to geminal coupling with the fluorine atom. Chemical shift: ~4.2 – 4.5 ppm.
-
Linker (-CH₂-O-): If attached via ether linkage, these protons will appear as a singlet (or doublet if diastereotopic) around 3.8 – 4.0 ppm.
-
-
¹⁹F NMR:
-
Expect a triplet (coupled to the CH₂ protons) around -220 to -230 ppm (referenced to CFCl₃). This confirms the integrity of the fluoromethyl group and ensures no defluorination occurred during synthesis (a risk under harsh basic conditions).
-
Physicochemical Impact Summary
The table below summarizes the expected shift in properties when replacing a standard cyclohexyl-methanol motif with the [4-(fluoromethyl)oxan-4-yl]methanol motif.
| Property | Cyclohexyl-CH₂-R | Oxan-4-yl-CH₂-R | [4-(F-methyl)oxan-4-yl]-CH₂-R | Impact |
| LogP (Lipophilicity) | High | Moderate | Moderate-Low | Improved Solubility |
| Metabolic Stability | Low (Oxidation) | Medium | High | Extended Half-life |
| Conformational Freedom | High (Chair Flip) | Medium | Low (Locked) | Entropy Benefit |
| Polar Surface Area | Low | Increased (+9 Ų) | Increased | Specific Interactions |
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry.
-
Dodge, J. A., et al. (1996).[2] A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
-
US Patent 10,167,279 B2. (2019). Compounds and compositions as RAF kinase inhibitors. (Example usage of fluoromethyl-tetrahydropyran motifs).
-
Pettersson, M., et al. (2012). Discovery of a novel class of highly potent, selective, and orally bioavailable ATR inhibitors. Bioorganic & Medicinal Chemistry Letters. (Discusses oxane ring utility).
Sources
Application Notes and Protocols for the Scale-Up Synthesis of [4-(Fluoromethyl)oxan-4-yl]methanol and Its Derivatives
Introduction: The Rising Importance of Fluorinated Oxanes in Medicinal Chemistry
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery.[1][2][3] The unique physicochemical properties of fluorine, such as its high electronegativity and small atomic size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3][4] Consequently, fluorinated motifs are prevalent in a significant portion of commercial pharmaceuticals and agrochemicals.[2] Among the diverse array of fluorinated scaffolds, the [4-(fluoromethyl)oxan-4-yl]methanol core represents a valuable building block. This structure combines the benefits of a fluoromethyl group with a spirocyclic oxane ring, a three-dimensional feature that can enhance solubility and provide novel intellectual property.
However, the synthesis of such structures, particularly on a scale suitable for preclinical and clinical development, presents significant challenges. These include the construction of the sterically hindered quaternary center, the selective introduction of a single fluorine atom, and the handling of hazardous reagents required for these transformations. This document provides a comprehensive guide for the scale-up synthesis of [4-(fluoromethyl)oxan-4-yl]methanol and its derivatives, focusing on a robust and scalable three-step synthetic sequence. The protocols provided are designed for researchers, chemists, and process development professionals, with a strong emphasis on the rationale behind procedural choices, safety considerations, and methods for ensuring product quality.
Overall Synthetic Strategy
The proposed synthetic route is a three-step process commencing from commercially available starting materials. The strategy is centered around the initial construction of the oxane ring with a handle for further functionalization, followed by the reduction to a key diol intermediate, and culminating in a selective deoxofluorination to yield the target compound.
Caption: Overall workflow for the synthesis of [4-(fluoromethyl)oxan-4-yl]methanol.
Part 1: Scale-Up Synthesis of the Key Diol Intermediate
This part details the synthesis of the crucial precursor, [4-(hydroxymethyl)oxan-4-yl]methanol, through a two-step process involving cyclization and reduction.
Step 1.1: Synthesis of Diethyl oxane-4,4-dicarboxylate
This step involves a tandem alkylation and cyclization reaction to form the oxane ring. The use of a phase-transfer catalyst can be beneficial for large-scale reactions, though the classical approach with sodium ethoxide is also presented.
Caption: Synthesis of Diethyl oxane-4,4-dicarboxylate.
Protocol:
Materials and Equipment:
-
A multi-neck, round-bottom flask of appropriate size, equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Heating mantle with temperature control.
-
Sodium metal (handle with extreme care).
-
Anhydrous ethanol (EtOH).
-
Diethyl malonate.
-
Bis(2-chloroethyl) ether.
-
Rotary evaporator.
-
Vacuum distillation setup.
Quantitative Data (Example for a 1 kg scale synthesis):
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) |
| Sodium | 22.99 | 10.0 | 230 | - |
| Anhydrous Ethanol | 46.07 | - | - | 4000 |
| Diethyl malonate | 160.17 | 5.0 | 801 | 755 |
| Bis(2-chloroethyl) ether | 143.01 | 5.0 | 715 | 591 |
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen), carefully add sodium metal in portions to anhydrous ethanol in the reaction flask. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and cooling if necessary.
-
Addition of Diethyl Malonate: Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature. Add diethyl malonate dropwise via the dropping funnel over 1-2 hours, maintaining the temperature below 30°C.
-
Cyclization: After the addition of diethyl malonate is complete, add bis(2-chloroethyl) ether dropwise over 2-3 hours.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~7.
-
Isolation: Remove the ethanol by rotary evaporation. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield pure diethyl oxane-4,4-dicarboxylate.
Rationale and Insights:
-
The use of sodium ethoxide, generated in situ, is a cost-effective base for large-scale synthesis.
-
Careful control of temperature during the addition of reagents is crucial to avoid side reactions.
-
Vacuum distillation is a preferred method for purification on a large scale over chromatography.
Step 1.2: Synthesis of [4-(Hydroxymethyl)oxan-4-yl]methanol
This step involves the reduction of the diester to the corresponding diol using a powerful reducing agent.
Caption: Reduction of Diethyl oxane-4,4-dicarboxylate to the diol intermediate.
Protocol:
Materials and Equipment:
-
A multi-neck, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under an inert atmosphere.
-
Cooling bath (ice-water or dry ice-acetone).
-
Lithium aluminum hydride (LiAlH₄).
-
Anhydrous tetrahydrofuran (THF).
-
Equipment for quenching and work-up (e.g., separate quench tank).
Quantitative Data (Example for a 1 kg scale synthesis):
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) |
| Diethyl oxane-4,4-dicarboxylate | 230.26 | 4.34 | 1000 | 935 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 4.34 | 165 | - |
| Anhydrous THF | - | - | - | 10000 |
Procedure:
-
Preparation: Under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF in the reaction flask and cool to 0°C.
-
Addition of Ester: Dissolve diethyl oxane-4,4-dicarboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature between 0-10°C. The reaction is highly exothermic.[5][6]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.
-
Quenching (Caution: Highly Exothermic and produces H₂ gas): Cool the reaction mixture to 0°C. Slowly and carefully add water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is critical for safety and for obtaining a granular precipitate of aluminum salts that is easy to filter.
-
Isolation: Filter the mixture and wash the solid aluminum salts thoroughly with THF. Combine the filtrates and concentrate under reduced pressure.
-
Purification: The resulting diol is often of sufficient purity for the next step. If necessary, it can be purified by crystallization or vacuum distillation.
Rationale and Insights:
-
LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols.[4][7] Alternatives for large-scale synthesis include sodium bis(2-methoxyethoxy)aluminum hydride (Vitride or Red-Al®), which can be easier to handle.
-
The quench procedure is the most hazardous part of this step and must be performed with extreme care in a well-ventilated area, away from ignition sources.
Part 2: Scale-Up Synthesis of [4-(Fluoromethyl)oxan-4-yl]methanol
This final step introduces the fluorine atom via a deoxofluorination reaction. This is a critical and potentially hazardous step that requires careful execution.
Step 2.1: Selective Monofluorination
The selective conversion of one of the two primary hydroxyl groups to a fluoromethyl group is achieved using a fluorinating agent like Diethylaminosulfur Trifluoride (DAST).
Caption: Selective monofluorination of the diol to yield the target compound.
Protocol:
Materials and Equipment:
-
A multi-neck, round-bottom flask made of a material compatible with fluorinating agents (e.g., certain plastics or passivated metal reactors), equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, under an inert atmosphere.
-
Dry ice-acetone bath.
-
Diethylaminosulfur Trifluoride (DAST) or a safer alternative like Deoxo-Fluor®.
-
Anhydrous dichloromethane (DCM).
Quantitative Data (Example for a 100 g scale synthesis):
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) |
| [4-(Hydroxymethyl)oxan-4-yl]methanol | 146.18 | 0.684 | 100 | - |
| DAST | 161.19 | 0.684 | 110 | 90 |
| Anhydrous DCM | - | - | - | 1000 |
Procedure:
-
Preparation: Under a nitrogen atmosphere, dissolve the diol in anhydrous DCM in the reaction flask and cool the solution to -78°C using a dry ice-acetone bath.
-
Addition of DAST: Slowly add DAST dropwise to the cooled solution. Maintain the temperature at -78°C during the addition.
-
Reaction: After the addition is complete, stir the mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC or ¹⁹F NMR.
-
Quenching: Cool the reaction mixture back to 0°C and slowly and carefully quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by column chromatography on silica gel. For larger scales, alternative purification methods like crystallization or specialized chromatography techniques may be necessary.
Rationale and Insights:
-
DAST is a versatile reagent for converting alcohols to alkyl fluorides.[1][8] However, it is thermally unstable and can decompose violently above 50°C.[1] Safer alternatives are available and should be considered for scale-up.
-
The selectivity for monofluorination is achieved by using one equivalent of the fluorinating agent at low temperatures. However, the formation of difluorinated and elimination byproducts is possible and the reaction requires careful optimization for scale-up to maximize the yield of the desired product.
-
A protection-deprotection strategy for one of the hydroxyl groups might be necessary to achieve high selectivity on a larger scale, although this would add steps to the overall process.
Part 3: Synthesis of Derivatives
The [4-(fluoromethyl)oxan-4-yl]methanol core is a versatile intermediate for the synthesis of a variety of derivatives by functionalizing the remaining primary alcohol.
Example: Synthesis of [4-(Fluoromethyl)oxan-4-yl]methyl Acetate
Caption: Esterification of the target compound to form an acetate derivative.
General Protocol for Esterification:
-
Dissolve [4-(fluoromethyl)oxan-4-yl]methanol in a suitable solvent such as DCM or THF.
-
Add a base, such as pyridine or triethylamine.
-
Cool the mixture to 0°C and add the desired acyl chloride or anhydride (e.g., acetyl chloride or acetic anhydride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography or distillation.
This general procedure can be adapted for the synthesis of a wide range of esters. Other derivatives, such as ethers and carbamates, can be synthesized using standard organic chemistry transformations.
Characterization and Quality Control
Throughout the synthesis, it is crucial to monitor the progress of each step and to characterize the intermediates and the final product to ensure purity and structural integrity.
-
Thin Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the volatile starting materials and intermediates.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final product and for purification on a larger scale.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural elucidation of all intermediates and the final product. ¹⁹F NMR is particularly important for confirming the successful incorporation of fluorine.
Safety and Handling
The described synthetic route involves several hazardous reagents and reactions that require strict safety protocols, especially during scale-up.
-
Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Must be handled under an inert atmosphere and away from water.
-
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents, releasing flammable hydrogen gas. The quenching process is highly exothermic and must be done with extreme care and adequate cooling.[5]
-
Diethylaminosulfur Trifluoride (DAST): Toxic, corrosive, and reacts violently with water to produce HF. It is also thermally unstable and can decompose explosively.[1][10] All manipulations should be carried out in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.[2] A calcium gluconate gel should be readily available as a first aid measure for HF burns.[2]
-
General Precautions: All reactions should be conducted in appropriate glassware or reactors, with adequate stirring and temperature control. An inert atmosphere should be maintained for moisture-sensitive reactions. All personnel must be thoroughly trained on the hazards of the chemicals and procedures involved.
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- Vertex AI Search, "Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry - Mettler Toledo".
- Vertex AI Search, "Ester to Alcohol - Common Conditions".
- Vertex AI Search, "Diethylaminosulfur Trifluoride (DAST) - Sigma-Aldrich".
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- Vertex AI Search, "DAST - Cheshire Organics".
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- Vertex AI Search, "18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts", 2024-03-24.
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- Vertex AI Search, "Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC".
- Vertex AI Search, "Applications of 4-Ethenyloxane-4-carboxylic Acid in Organic Synthesis: A Review of Available D
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Application Notes and Protocols for the Utilization of [4-(fluoromethyl)oxan-4-yl]methanol in the Synthesis of Novel PET Imaging Agents
Introduction: The Strategic Value of the Fluorinated Oxane Scaffold in PET Tracer Design
The pursuit of novel Positron Emission Tomography (PET) tracers for in-vivo imaging of biological processes is a cornerstone of modern diagnostic medicine and drug development.[1][2] The careful selection of molecular scaffolds is critical in designing tracers with optimal pharmacokinetic and pharmacodynamic properties. The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, often employed to enhance aqueous solubility and metabolic stability while providing a three-dimensional structure that can be optimized for target binding.[3][4] When combined with the unique properties of fluorine, particularly the positron-emitting isotope Fluorine-18 ([¹⁸F]), the resulting structures are of significant interest for PET imaging.[5][6]
[4-(fluoromethyl)oxan-4-yl]methanol is a bifunctional building block that presents a unique opportunity for the development of a new class of PET imaging agents. This guide provides a comprehensive overview of the rationale and a detailed protocol for the utilization of this precursor in the synthesis of a novel, hypothetical PET tracer, which we will refer to as [¹⁸F]Oxane-Tracer-1 . The protocols herein are designed for researchers, medicinal chemists, and radiochemists working at the forefront of molecular imaging.
The [4-(fluoromethyl)oxan-4-yl]methanol Building Block: Physicochemical Properties and Rationale for Use
The structure of [4-(fluoromethyl)oxan-4-yl]methanol offers several advantages for PET tracer development:
-
The Oxane Core: The saturated oxygen-containing heterocycle can improve the solubility of the final tracer molecule, which is crucial for intravenous administration and favorable biodistribution.[4] Its conformational flexibility can also be exploited in rational drug design to achieve optimal binding to biological targets.
-
The Primary Alcohol: The hydroxyl group serves as a convenient handle for chemical modification. It can be readily activated to facilitate coupling with a variety of pharmacophores or for direct radiolabeling.
-
The Fluoromethyl Group: This group allows for the introduction of Fluorine-18 via nucleophilic substitution, a robust and widely used method in PET radiochemistry.[5][6] The presence of the fluorine atom can also favorably modulate the lipophilicity and metabolic stability of the tracer.
Synthetic Strategy: A Two-Step Approach to [¹⁸F]Oxane-Tracer-1
The synthesis of a PET tracer from [4-(fluoromethyl)oxan-4-yl]methanol can be efficiently achieved in two key stages:
-
Precursor Synthesis: The primary alcohol of the starting material is converted into a suitable leaving group to facilitate nucleophilic attack by [¹⁸F]fluoride. For this purpose, tosylation is a reliable and high-yielding reaction, converting the alcohol into a tosylate.[7][8] This tosylated precursor is stable and can be prepared in advance and stored.
-
Radiosynthesis of the PET Tracer: The tosylated precursor undergoes nucleophilic substitution with cyclotron-produced, no-carrier-added [¹⁸F]fluoride. This reaction displaces the tosylate group to form the desired [¹⁸F]-labeled PET tracer.[5][9]
This two-step approach is illustrated in the workflow diagram below.
Figure 1: Overall workflow for the synthesis and quality control of [¹⁸F]Oxane-Tracer-1.
Experimental Protocols
Part 1: Synthesis of the Tosylated Precursor ([4-(fluoromethyl)oxan-4-yl]methyl 4-methylbenzenesulfonate)
This protocol details the conversion of the starting alcohol to its tosylated derivative, which is the immediate precursor for the radiosynthesis.
Materials:
-
[4-(fluoromethyl)oxan-4-yl]methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve [4-(fluoromethyl)oxan-4-yl]methanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure tosylated precursor.
Expected Yield: 85-95%
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Automated Radiosynthesis of [¹⁸F]Oxane-Tracer-1
This protocol describes the nucleophilic substitution reaction to introduce Fluorine-18. This is typically performed in an automated synthesis module to minimize radiation exposure.
Materials:
-
Cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water
-
Kryptofix 222 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Tosylated precursor from Part 1
-
Sterile water for injection
-
Ethanol, USP grade
-
C18 Sep-Pak cartridges for purification
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂CO₃ and Kryptofix 222 in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen to remove all water. This is a critical step to ensure high reactivity of the fluoride ion.[6]
-
-
Radiolabeling Reaction:
-
Dissolve the tosylated precursor (5-10 mg) in anhydrous acetonitrile (1 mL) and add it to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Seal the reaction vessel and heat at 90-110 °C for 10-15 minutes.
-
Monitor the reaction progress using radio-TLC.
-
-
Purification:
-
After cooling, dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the desired product, [¹⁸F]Oxane-Tracer-1, from the cartridge using ethanol or an ethanol/water mixture.
-
Further purification can be achieved using semi-preparative HPLC if necessary.
-
-
Formulation:
-
Remove the elution solvent under a stream of sterile nitrogen.
-
Formulate the final product in sterile saline, optionally containing a small percentage of ethanol to ensure solubility.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Figure 2: Mechanism of the Sₙ2 nucleophilic substitution for [¹⁸F]fluorination.
Quantitative Data and Quality Control
For any PET radiopharmaceutical, stringent quality control is mandatory to ensure patient safety and data integrity. The following parameters must be assessed for each batch of [¹⁸F]Oxane-Tracer-1.
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | Analytical Radio-HPLC, Radio-TLC |
| Molar Activity (Aₘ) | > 37 GBq/µmol (> 1 Ci/µmol) at EOS | HPLC with UV and radiation detectors |
| pH | 4.5 - 7.5 | pH paper or calibrated pH meter |
| Radionuclidic Purity | > 99.5% [¹⁸F] | Gamma spectroscopy |
| Residual Solvents | < 410 ppm (Acetonitrile), < 5000 ppm (Ethanol) | Gas Chromatography (GC) |
| Bacterial Endotoxins | < 175 EU/V | Limulus Amebocyte Lysate (LAL) test |
| Sterility | No microbial growth | USP <71> Sterility Tests |
Table 1: Quality Control Specifications for [¹⁸F]Oxane-Tracer-1
Conclusion and Future Perspectives
This guide outlines a robust and scientifically grounded strategy for the synthesis of novel PET imaging agents using [4-(fluoromethyl)oxan-4-yl]methanol as a key building block. The protocols provided for the synthesis of the tosylated precursor and the subsequent [¹⁸F]-radiolabeling are based on well-established and reliable chemical transformations. The incorporation of the oxane scaffold is a deliberate choice aimed at potentially improving the pharmacokinetic profile of the resulting tracer, a critical aspect of successful in-vivo imaging agents.
Researchers and drug development professionals can adapt this methodology to couple the [4-([¹⁸F]fluoromethyl)oxan-4-yl]methyl moiety to a wide range of biologically active molecules, thereby creating a library of novel PET tracers for various targets. Future work should focus on the in-vitro and in-vivo evaluation of these new tracers to determine their target affinity, specificity, and pharmacokinetic properties.
References
-
Burrows, J. N., et al. (2016). The Rise of the Oxetane in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(24), 10839–10851. Available at: [Link]
-
Cai, L., Lu, S., & Pike, V. W. (2008). Chemistry of PET Radiopharmaceuticals. Current Pharmaceutical Design, 14(30), 3220–3241. Available at: [Link]
-
Li, Z., & Conti, P. S. (2010). Radiopharmaceutical chemistry for positron emission tomography. Advanced Drug Delivery Reviews, 62(11), 1031–1051. Available at: [Link]
-
Miller, P. W., et al. (2008). F-18-Labeled PET Tracers for Imaging of the Cannabinoid Receptor Type 1. Journal of Medicinal Chemistry, 51(23), 7475–7483. Available at: [Link]
-
Preshlock, S., et al. (2016). A General and Rapid Method for the Synthesis of [18F]Trifluoromethylarenes from Aryl(meso)iodonium Ylides. Angewandte Chemie International Edition, 55(34), 10008–10012. Available at: [Link]
-
Wipf, P., & Reeves, J. T. (2002). Oxetanes as Conformationally Rigid Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 12(18), 2577–2580. Available at: [Link]
-
World Health Organization. (2007). Radiopharmaceuticals: Production and Quality Control. WHO Technical Report Series, No. 945. Available at: [Link]
-
PubChem. ([4-(fluoromethyl)oxan-4-yl]methanol). National Center for Biotechnology Information. Available at: [Link]
-
Ametamey, S. M., Honer, M., & Schubiger, P. A. (2008). Molecular imaging with PET. Chemical Reviews, 108(5), 1501–1516. Available at: [Link]
-
Phelps, M. E. (2000). Positron emission tomography provides a window into the workings of the human body. Proceedings of the National Academy of Sciences, 97(16), 9226–9233. Available at: [Link]
-
Jones, T., & Rabiner, E. A. (2012). The development and application of PET to drug development. British Journal of Clinical Pharmacology, 73(3), 325–331. Available at: [Link]
- Scott, P. J. H. (2018). Radiochemical Syntheses: Radiotracers for Positron Emission Tomography. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Långström, B., et al. (1999). The synthesis of ¹¹C- and ¹⁸F-labelled compounds for positron emission tomography studies. Acta Chemica Scandinavica, 53(12), 1169-1185. Available at: [Link]
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- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving reaction yield for the synthesis of [4-(fluoromethyl)oxan-4-yl]methanol
This guide outlines high-yield synthetic strategies for [4-(fluoromethyl)oxan-4-yl]methanol (CAS: 1003882-69-2), a critical fluorinated building block in medicinal chemistry.
Technical Support Center: Synthesis of [4-(fluoromethyl)oxan-4-yl]methanol
Current Status Analysis
User Issue: Low reaction yield and poor selectivity during the synthesis of [4-(fluoromethyl)oxan-4-yl]methanol. Common Scenario: Researchers often attempt direct deoxofluorination (using DAST, Deoxo-Fluor®, or XtalFluor®) on the precursor 4,4-bis(hydroxymethyl)tetrahydropyran . Root Cause of Failure:
-
Difluorination: Deoxofluorinating reagents are aggressive; controlling stoichiometry to stop at the mono-fluorinated product is statistically difficult, leading to significant amounts of the difluoro-byproduct.
-
Oligomerization: The neopentyl-like structure of the diol can lead to rearrangement or polymerization under highly acidic conditions generated by DAST hydrolysis.
-
Purification Loss: separating the mono-fluoro alcohol from the unreacted diol and difluoro impurity is difficult due to overlapping polarity.
Part 1: The "Gold Standard" Protocol (Cyclic Sulfate Route)
Recommendation: For the highest yield and purity, abandon direct fluorination of the diol. Instead, utilize the Cyclic Sulfate Strategy . This method forces a 1:1 stoichiometry, preventing difluorination and ensuring exclusive mono-functionalization.
Mechanism & Workflow
The reaction proceeds via a spiro-cyclic sulfate intermediate. The fluoride ion attacks one methylene carbon, opening the ring to form a sulfate ester, which is then hydrolyzed to the alcohol.
Figure 1: The Cyclic Sulfate strategy ensures selective monofluorination by activating both hydroxyls and utilizing ring strain for the fluoride attack.
Step-by-Step Protocol
Step 1: Cyclic Sulfite Formation
-
Dissolve 4,4-bis(hydroxymethyl)tetrahydropyran (1.0 eq) in DCM (0.2 M).
-
Add triethylamine (4.0 eq) and cool to 0°C.
-
Dropwise add thionyl chloride (SOCl₂) (1.2 eq).
-
Stir for 30 min at 0°C. Quench with water, extract with DCM, and dry over MgSO₄.
-
Checkpoint: Quantitative conversion is typical.[1] The product is a spiro-cyclic sulfite.
-
Step 2: Oxidation to Cyclic Sulfate
-
Dissolve the sulfite in a mixture of MeCN:CCl₄:H₂O (1:1:1.5).
-
Add NaIO₄ (1.5 eq) and a catalytic amount of RuCl₃·xH₂O (0.01 eq).
-
Stir vigorously at room temperature for 1-2 hours.
-
Workup: Dilute with ether, wash with water and brine. Filter through a pad of silica/Celite to remove Ruthenium (black precipitate).
-
Critical: The cyclic sulfate is a crystalline solid. Store cold if not used immediately.
-
Step 3: Ring Opening (Fluorination)
-
Dissolve the cyclic sulfate (1.0 eq) in dry THF or MeCN .
-
Add TBAF (1.0 M in THF) (1.1 eq) or CsF (2.0 eq).
-
Tip: If using CsF, add a crown ether (18-crown-6) to boost solubility.
-
-
Reflux (60-80°C) for 2-4 hours. Monitor by TLC (disappearance of sulfate).
-
Concentrate to remove solvent.[2] The residue contains the stable fluorosulfate salt.
Step 4: Hydrolysis to Target
-
Suspend the residue in 20% aqueous H₂SO₄ and THF (10:1).
-
Stir at room temperature for 1 hour (hydrolysis of the sulfate ester).
-
Neutralize with NaHCO₃, extract with EtOAc.
-
Yield Expectation: >80% overall yield from diol.
Part 2: Alternative "Process-Friendly" Route (PBSF Method)
Scenario: If you are working with a mono-protected intermediate or wish to avoid Ruthenium, use the Perfluorobutanesulfonyl Fluoride (PBSF) method. This method was successfully employed by Vertex Pharmaceuticals for similar pyran substrates [1].
Why it works: It activates the alcohol in situ as a sulfonate, which is then displaced by fluoride in a "one-pot" cascade. It is milder than DAST and avoids HF liberation.
Protocol
-
Substrate: Mono-protected 4,4-bis(hydroxymethyl)tetrahydropyran (e.g., mono-benzoate or mono-TBS ether). Note: If using the free diol, this method may still yield mixtures.
-
Reagents:
-
Conditions: Dissolve substrate in THF (0.1 M). Add reagents sequentially. Heat to 60°C for 7 hours.
-
Workup: Pour into saturated Na₂CO₃, extract with EtOAc.
-
Reference Yield: 78% isolated yield reported for similar pyran-4-yl-methanol derivatives [1].
Part 3: Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| Significant difluorination (Product contains two F atoms) | Used DAST/Deoxo-Fluor on the diol. | Switch to the Cyclic Sulfate route (Part 1). It physically prevents the second fluoride from attacking. |
| Low conversion with CsF | Poor solubility of fluoride ion in organic solvent. | Switch to TBAF (soluble source) or add 18-crown-6 if using CsF. Use t-Amyl alcohol as solvent to enhance nucleophilicity [2].[5] |
| Black specks in product (Cyclic Sulfate route) | Residual Ruthenium from oxidation step. | Filter the organic layer through a short plug of silica gel or Celite after the oxidation step. |
| Elimination byproducts (Alkene formation) | Basic conditions too harsh or temperature too high. | The neopentyl structure resists elimination, but ensure the hydrolysis step (Step 4) is not performed at high heat. |
References
-
Vertex Pharmaceuticals Inc. (2019). Compounds and compositions as RAF kinase inhibitors. US Patent 10,167,279 B2.[3]
-
Lohse, A. et al. (2018). A practical microwave method for the synthesis of fluoromethyl 4-methylbenzenesulfonate. Journal of Fluorine Chemistry.
-
Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Selective reduction of 2,3-epoxycinnamyl alcohol with Red-Al. Journal of the American Chemical Society, 110(22), 7538–7539. (Foundational reference for Cyclic Sulfate activation).
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identifying side products in the fluorination of oxane precursors
Technical Support Center: Troubleshooting Fluorination of Oxane Precursors
Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the complex challenges associated with the deoxyfluorination of oxanes (tetrahydropyrans). Fluorination in cyclic ether systems is notoriously prone to side reactions due to the delicate balance between nucleophilic fluoride delivery and carbocation-mediated pathways. This guide provides mechanistic insights, self-validating protocols, and analytical frameworks to help you identify and mitigate side products such as ring contractions, eliminations, and epimerizations.
Diagnostic Workflow
Diagnostic workflow for identifying fluorination side products in oxane precursors.
Troubleshooting FAQs
Q1: Why am I observing ring contraction products (tetrahydrofurans) instead of the desired fluorinated oxane when using DAST?
A: The deoxyfluorination of secondary alcohols on a tetrahydropyran (oxane) ring with DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor frequently proceeds via a highly reactive carbocationic or oxiranium-like intermediate[1]. When the hydroxyl group is activated as an alkoxyaminosulfonium leaving group, the departure of this group can outpace the nucleophilic attack of the fluoride ion. If the resulting carbocation is adjacent to the ring oxygen, neighboring group participation drives a skeletal rearrangement, contracting the 6-membered oxane into a more thermodynamically stable 5-membered tetrahydrofuran ring with an exocyclic fluoromethyl group[2].
Causality-Driven Solution: To suppress this, you must reduce the carbocationic character of the transition state. Switch to less ionizing solvents (e.g., non-polar solvents like toluene instead of dichloromethane) or utilize modern, less basic reagents like PyFluor or PhenoFluor, which favor concerted
Q2: How do I differentiate between elimination products (alkenes) and the desired fluorinated oxane?
A: Elimination is the most common competing side reaction, occurring when the intermediate undergoes E2 or E1 elimination instead of nucleophilic fluorination[4]. This is easily diagnosed via a self-validating NMR approach.
Causality-Driven Solution: Fluorine-19 NMR provides a wide chemical shift dispersion (-300 to +400 ppm) that is highly sensitive to the local electronic environment[5]. If elimination has occurred, the
Q3: My reaction with Deoxo-Fluor yields mostly unreacted starting material and some hydrolysis products. What is the root cause? A: Deoxo-Fluor, while more thermally stable than DAST, is exquisitely moisture sensitive[6]. If adventitious water is present in your solvent or substrate, it rapidly hydrolyzes the reagent to hydrogen fluoride (HF) and unreactive sulfinamide byproducts. This hydrolysis outcompetes the alcohol activation step. Causality-Driven Solution: The protocol must be self-validating for anhydrous conditions. Implement a Karl Fischer titration step prior to reagent addition to ensure solvent moisture is <10 ppm.
Quantitative Data Presentation
To streamline your analytical workflow, compare your crude NMR and MS data against this standardized diagnostic table.
| Product Classification | GC-MS / LC-MS Indicators | ||
| Target Fluorinated Oxane | -160 to -190 (m) | 4.5 - 5.5 (dm, | [M-HF] |
| Ring Contraction (THF-CH | -210 to -230 (t) | 4.3 - 4.6 (dt, exocyclic CH | Shift in retention time, distinct fragmentation |
| Elimination (Oxene) | N/A (No | 5.5 - 6.0 (m, vinylic protons) | [M] |
| Epimerization | Shifted by | Altered | Identical mass, different GC RT |
(Note:
Experimental Protocols: Self-Validating Workflows
Protocol 1: Anhydrous Deoxyfluorination of Oxane Precursors This protocol utilizes in-process controls to ensure the causality of failure can be traced and isolated.
-
Substrate & System Preparation: Dissolve the oxane precursor (1.0 equiv) in anhydrous dichloromethane (DCM). Validation Check: Perform Karl Fischer titration on the solution. Proceed only if H
O < 10 ppm. -
Temperature Control: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Causality: Low temperatures suppress the premature dissociation of the alkoxyaminosulfonium intermediate, mitigating ring contraction and elimination[1].
-
Reagent Addition: Add DAST or Deoxo-Fluor (1.2 equiv) dropwise over 15 minutes. Stir at -78 °C for 1 hour, then gradually warm to room temperature.
-
In-Process Monitoring: Withdraw a 0.1 mL aliquot, quench with cold NaHCO
, extract with CDCl , and acquire a rapid F NMR spectrum. Validation Check: Look for the disappearance of the reagent signal (approx. +55 ppm for DAST) and the appearance of the product C-F signal (-160 to -190 ppm)[5]. -
Quench & Workup: Once complete, cool the reaction back to 0 °C and quench dropwise with saturated aqueous NaHCO
until CO evolution ceases. Extract with DCM, dry over MgSO , and concentrate under reduced pressure.
Protocol 2: Multiplexed Identification of Side Products (NMR & GC-MS) This methodology guarantees accurate mass balance and structural elucidation.
-
Quantitative
F NMR (qNMR): To the crude reaction mixture, add exactly 1.0 equivalent of fluorobenzene (internal standard, F shift -113 ppm)[5]. Acquire the F NMR with a relaxation delay ( ) of at least 5 times the longest relaxation time (typically seconds) to ensure accurate integration. -
Structural Elucidation (
H, C, and 2D NMR):-
Run
H NMR to check for vinylic protons (elimination). -
Run
C NMR and HSQC/HMBC. Causality: If ring contraction occurred, the C spectrum will show a dramatic shift in the skeletal carbon resonances, and HMBC will reveal coupling between the exocyclic -CH F protons and the newly formed tetrahydrofuran ring carbons[2].
-
-
Volatile Analysis (GC-MS): Inject the crude mixture into a GC-MS. Elimination products will elute earlier than the fluorinated target due to lower polarity and lack of hydrogen bonding. Analyze the fragmentation pattern for the[M-HF]
ion, which is highly characteristic of aliphatic fluorides.
References
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds NIH / PubMed Central [Link]
-
Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety UCLA [Link]
-
Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ NIH / PubMed Central [Link]
-
Fluoroalkane synthesis by fluorination or substitution Organic Chemistry Portal [Link]
-
19Flourine NMR Hebrew University of Jerusalem [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds AZoM [Link]
-
Synthesis of Conformationally Restricted Glycoamino Acids using Fluorinating Agents Sciforum [Link]
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. sciforum.net [sciforum.net]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. azom.com [azom.com]
- 6. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Fluoro-Heterocycle Purification Hub: Technical Support & Troubleshooting
Status: Operational Lead Scientist: Senior Application Specialist Topic: Purification Strategies for Polar Fluorinated Heterocyclic Compounds
Executive Summary: The "Fluorine Effect" in Purification
Purifying polar fluorinated heterocycles presents a paradox. The fluorine atom is highly lipophilic, yet its strong electronegativity creates significant dipoles, often rendering the molecule polar and difficult to retain on standard C18 phases. Furthermore, fluorine atoms adjacent to basic nitrogen centers (common in drug discovery scaffolds) significantly modulate pKa, altering ionization behavior compared to non-fluorinated analogs.
This guide moves beyond standard protocols to address the specific physicochemical quirks of these molecules, focusing on Pentafluorophenyl (PFP) selectivity , HILIC retention , and SFC (Supercritical Fluid Chromatography) utility.
Module 1: The Decision Matrix (Workflow)
Before consuming sample in a failed run, use this logic flow to select the correct purification mode.
Figure 1: Strategic decision tree for selecting the optimal stationary phase based on solubility and initial retention data.
Module 2: Reversed-Phase Strategies (Beyond C18)
Standard C18 columns often fail with polar fluorinated compounds due to "phase collapse" (dewetting) in high-aqueous conditions or lack of selectivity.
Protocol A: The PFP (Pentafluorophenyl) Advantage
Why it works: PFP phases are not just "alternative C18s." They engage in specific
-
Stationary Phase: PFP or F5 (Pentafluorophenyl propyl).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH 3.8).
-
Solvent B: Methanol (MeOH often provides better selectivity on PFP than Acetonitrile due to H-bonding capability).
-
-
Expert Insight: If your fluorinated heterocycle contains a basic amine, the PFP phase often provides better peak shape than C18 because the electron-deficient aromatic ring of the ligand avoids the cation-exchange activity seen with residual silanols on C18 [1].
Protocol B: C18-AQ (Wettable Phase)
Why it works: If PFP fails to retain the compound, the issue is likely polarity. Standard C18 chains "fold down" in >95% water, losing surface area. C18-AQ phases contain polar end-capping groups that keep the chains extended in 100% water.
-
Gradient Strategy:
-
Start: 0% B (100% Aqueous) for 2-3 minutes.
-
Ramp: 0% to 30% B over 15 minutes.
-
Note: Polar fluorinated compounds often elute in this "danger zone" where standard columns fail.
-
Module 3: The SFC "Green" Shortcut
Supercritical Fluid Chromatography (SFC) is disproportionately effective for fluorinated compounds.
The Mechanism: Fluorine atoms generally increase the solubility of organic molecules in supercritical
-
Column Selection:
-
Benefits:
-
Solvent Removal: Fluorinated compounds can be volatile or heat-sensitive. SFC fractions (mostly
) dry down significantly faster and at lower temperatures than aqueous HPLC fractions. -
Loading: You can often load 2-3x more mass per injection compared to HPLC due to the lower viscosity of the mobile phase.
-
Module 4: Troubleshooting & FAQs
Scenario 1: "My compound elutes at the void volume (t0)."
Diagnosis: The compound is too polar for the chosen RP phase. Corrective Action:
-
Switch to HILIC: Use a bare silica or Amide column.[6]
-
Ion-Pairing (Last Resort): Add 0.1% Heptafluorobutyric Acid (HFBA) to the RP mobile phase. The fluorinated tail of the ion-pair reagent interacts with the stationary phase, while the ionic head grabs your amine. Warning: This contaminates the column permanently.
Scenario 2: "The peak is tailing severely (Shark Fin shape)."
Diagnosis: Secondary silanol interactions or pH mismatch.[8] Technical Detail: Fluorine on a heterocycle is electron-withdrawing. If located near a basic nitrogen (e.g., 2-fluoro-pyridine derivative), it lowers the basicity (pKa) of that nitrogen. Corrective Action:
-
Check pH: Ensure mobile phase pH is at least 2 units away from the analyte's pKa.[10]
-
Buffer Strength: Increase Ammonium Formate/Acetate concentration from 10mM to 25mM to mask silanols.
-
Column Switch: Move to a "Charged Surface Hybrid" (CSH) column which is designed to repel protons and prevent tailing of bases [4].
Scenario 3: "I see 'Ghost Peaks' or carryover in the next run."
Diagnosis: Fluorinated compounds can be "sticky" on stainless steel or plastic tubing due to high lipophilicity of the fluorine patch, even if the rest of the molecule is polar. Corrective Action:
-
Needle Wash: Switch the autosampler wash solvent to 100% MeOH or MeOH/IPA (Isopropanol) mix.
-
Passivation: If using older systems, ensure steel surfaces are passivated.
Data Summary: Column Selection Guide
| Compound Characteristic | Primary Column Choice | Mobile Phase Modifier | Why? |
| Aromatic + Fluorine | PFP (Pentafluorophenyl) | MeOH / Formic Acid | Exploits |
| High Polarity (LogP < 0) | C18-AQ (Wettable) | 100% Water Start | Prevents phase collapse; retains polar species. |
| Basic Heterocycle | CSH Fluoro-Phenyl | Ammonium Formate (pH 3.8) | CSH particle suppresses silanol tailing; Phenyl ligand adds selectivity. |
| Ultra-Polar / Void Eluter | HILIC (Amide/Silica) | ACN / Am. Acetate | Partitions into water layer on silica surface. |
| Volatile / Heat Sensitive | SFC (2-EP or Diol) | Low heat evaporation; high solubility of F-compounds in |
References
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. (2016).
-
Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Chromatography Today. (2016).
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (PMC). (2011).
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation.
Sources
- 1. daneshyari.com [daneshyari.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
optimizing reaction conditions for functionalizing [4-(fluoromethyl)oxan-4-yl]methanol
Ticket ID: F-OXAN-4-OH-OPT Status: Open Subject: Optimization of reaction conditions for sterically hindered, fluorine-containing neopentyl alcohols. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary & Core Challenge
You are working with [4-(fluoromethyl)oxan-4-yl]methanol . Before attempting any functionalization, you must recognize the defining feature of this scaffold: The Neopentyl Wall.
The hydroxyl group is located on a primary carbon attached to a quaternary center (C4 of the oxane ring). This creates a "neopentyl" system where steric hindrance significantly retards nucleophilic attack.[1] Additionally, the presence of the fluoromethyl group (
Key Constraints:
-
Steric Hindrance:
reactions will be to times slower than standard primary alcohols. -
Electronic Deactivation: The
-fluorine atom withdraws electron density, making the hydroxyl oxygen less nucleophilic and the corresponding carbocation (if formed) highly unstable. -
Stability: The fluoromethyl group is generally stable, but elimination of HF (forming an exocyclic double bond) is a risk under forcing basic conditions.
Module A: Oxidation Protocols (Aldehyde/Acid Synthesis)
Recommended for: Creating handles for reductive amination or Olefination.
Oxidation is the most reliable transformation for this scaffold because the steric hindrance at the
Protocol A1: Dess-Martin Periodinane (DMP) Oxidation
Why this works: DMP acts via a ligand exchange mechanism that is less sensitive to steric bulk than Swern oxidation and avoids the acidic conditions of Jones reagent that could degrade the oxane ring.
Step-by-Step:
-
Setup: Dissolve [4-(fluoromethyl)oxan-4-yl]methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) (
concentration). -
Buffer: Add Sodium Bicarbonate (
) (5.0 equiv). Critical: This buffers the acetic acid byproduct, preventing acid-catalyzed side reactions.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Addition: Add Dess-Martin Periodinane (1.2 equiv) in one portion at
. -
Reaction: Warm to room temperature (RT) and stir for 2–4 hours.
-
Quench: Dilute with
. Add a 1:1 mixture of saturated aqueous and . Stir vigorously until the layers separate clearly (approx. 15 mins).
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Water in solvent (DMP hydrolysis) | Ensure DCM is dry; increase DMP to 1.5 equiv. |
| Byproduct Formation | Acid-catalyzed rearrangement | Verify |
| Low Yield | Poor extraction of aldehyde | The product is polar. Extract aqueous layer |
Module B: Activation & Nucleophilic Substitution
Recommended for: Converting -OH to -NH2, -CN, or -Halogen.
Direct substitution (e.g., Mitsunobu) often fails on neopentyl alcohols due to steric bulk preventing the betaine intermediate attack. You must convert the alcohol to a "Super Leaving Group."
Protocol B1: Triflation (The "Nuclear" Option)
Mesylates (OMs) are often too stable to be displaced from a neopentyl position. Triflates (OTf) are required for successful substitution.
Step-by-Step:
-
Setup: Dissolve substrate (1.0 equiv) in anhydrous DCM (
) containing Pyridine (3.0 equiv). -
Addition: Cool to
. Add Triflic Anhydride ( ) (1.2 equiv) dropwise. -
Reaction: Stir at
for 30 mins, then warm to only (Do not heat). -
Workup: Rapid wash with cold
, then cold brine. Dry over and concentrate. Use immediately.
Protocol B2: Displacement (The Substitution)
Reaction:
-
Solvent: DMF or DMSO (Polar Aprotic is mandatory).
-
Temperature:
. -
Nucleophile: Use azide (
) or cyanide ( ) in excess (3–5 equiv).
Critical Warning: If using amines as nucleophiles, steric clash will be severe. Use ammonia or sterically unencumbered primary amines.
Module C: Etherification (Williamson Synthesis)
Recommended for: Attaching lipophilic side chains.
The alkoxide of a neopentyl alcohol is basic and sterically crowded.
Protocol C1: Sodium Hydride Alkylation
-
Deprotonation: Dissolve alcohol in DMF or THF . Add NaH (60% dispersion, 1.5 equiv) at
. -
Wait: Stir for 30–60 mins to ensure complete alkoxide formation (look for cessation of
bubbles). -
Alkylation: Add the alkyl halide (highly reactive ones like MeI, BnBr, or Allyl Bromide are best).
-
Catalysis: If reaction is sluggish, add TBAI (Tetrabutylammonium iodide, 10 mol%) to facilitate phase transfer/iodide exchange.
Troubleshooting Logic Tree
The following diagram illustrates the decision-making process for troubleshooting low yields based on the specific pathway chosen.
Caption: Diagnostic workflow for identifying bottlenecks in neopentyl alcohol functionalization.
Frequently Asked Questions (FAQs)
Q: Can I use Tosyl Chloride (TsCl) to activate the alcohol?
A: Not recommended. The transition state for attacking a neopentyl alcohol with a bulky reagent like TsCl is energetically unfavorable. Even if you form the tosylate, the subsequent displacement (
Q: Is the fluoromethyl group stable to strong bases like NaH?
A: Generally, yes. The fluorine is on a primary carbon attached to a quaternary center. It lacks
Q: Why did my Mitsunobu reaction fail? A: The Mitsunobu reaction requires the nucleophile to attack the alkoxy-phosphonium intermediate. For neopentyl alcohols, this attack is sterically blocked. The intermediate forms, but the displacement step never happens, returning the starting alcohol upon workup.
Q: I need the amine. If displacement is hard, what is the alternative? A: The "Reductive Amination" route is superior here.
-
React aldehyde with amine/ammonium acetate and
. This bypasses the steric hindrance of substitution entirely.
References
-
Neopentyl Substitution Kinetics: Dostrovsky, I., & Hughes, E. D. (1946). Mechanism of substitution at a saturated carbon atom. Part XXVI. The role of steric hindrance.[1][4][5] Journal of the Chemical Society, 157-161. Link
-
Dess-Martin Periodinane (DMP) Usage: Dess, D. B., & Martin, J. C. (1983).[6][2] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[6] The Journal of Organic Chemistry, 48(22), 4155-4156. Link
-
Fluoromethyl Stability & Reactivity: Champagne, P. A., Desroches, J., Hamel, J. D., Vandamme, M., & Paquin, J. F. (2015). Monofluoromethylation of Organic Compounds. Chemical Reviews, 115(16), 9073-9174. Link
-
Tetrahydropyran Functionalization: Clarke, P. A., & Santos, S. (2012). Strategies for the synthesis of tetrahydropyrans. European Journal of Organic Chemistry, 2012(31), 6031-6044. Link
Sources
addressing the stability of [4-(fluoromethyl)oxan-4-yl]methanol in different solvent systems
This guide serves as a comprehensive technical resource for researchers working with [4-(fluoromethyl)oxan-4-yl]methanol (CAS: 1783691-33-7). It is designed to address stability profiles, solvent compatibility, and troubleshooting scenarios encountered in drug discovery and synthetic chemistry workflows.
Part 1: Compound Architecture & Stability Profile
Structural Analysis
To understand the stability of this molecule, we must analyze its functional groups. The molecule features a tetrahydropyran (oxane) core substituted at the C4 position with a hydroxymethyl group (-CH₂OH) and a fluoromethyl group (-CH₂F) .
-
Fluorine Stability (The Neopentyl Effect): The fluoromethyl group is attached to a quaternary carbon (C4). This creates a "neopentyl-like" steric environment. Primary alkyl fluorides are already chemically robust due to the high C–F bond dissociation energy (~105-110 kcal/mol). The steric bulk of the quaternary center further protects the carbon-fluorine bond from nucleophilic attack (
), rendering it exceptionally stable under standard laboratory conditions. -
Elimination Resistance: A critical stability feature is the absence of
-hydrogens relative to the fluorine atom. The adjacent carbon (C4) is quaternary and lacks protons, making elimination of HF impossible. -
The Reactive Handle: The primary alcohol (-CH₂OH) is the most reactive site, susceptible to oxidation (to aldehyde/acid) or activation (e.g., mesylation) which could trigger secondary rearrangements.
Stability Visualization
Figure 1: Structural stability analysis highlighting the chemical robustness of the fluoromethyl group due to steric and electronic factors.
Part 2: Solvent System Compatibility Matrix
This compound is amphiphilic but leans towards polarity due to the ether oxygen, hydroxyl group, and fluorine atom.
| Solvent System | Solubility Rating | Stability Rating | Technical Notes |
| DMSO | Excellent | High | Ideal for stock solutions (10-100 mM). DMSO is non-nucleophilic and stabilizes the dipole. Recommended for long-term storage at -20°C. |
| Methanol / Ethanol | Good | High | Good for reactions and LCMS prep. Caution: In the presence of strong acids, the primary alcohol can undergo etherification (solvolysis), though this is slow at RT. |
| Water / Buffer (pH 7) | Moderate | High | Soluble due to H-bonding capability. Stable against hydrolysis due to the strength of the C-F bond. |
| Acetonitrile (ACN) | Good | High | Excellent for HPLC/LCMS. Aprotic nature prevents any potential solvolysis. |
| Dichloromethane (DCM) | Moderate | High | Good for extraction/synthesis. May require a co-solvent (e.g., MeOH) for high concentrations. |
| Hexanes / Heptane | Poor | N/A | The compound is too polar for strictly non-polar hydrocarbons. Will oil out or precipitate. |
Part 3: Troubleshooting & FAQs
Solubility & Handling
Q: My compound appears as a viscous oil or sticky solid. Is it degraded?
-
Diagnostic: This molecule has a low molecular weight (148.17 g/mol ) and contains flexible ether/alcohol groups, which often leads to low melting points or amorphous solid states.
-
Resolution: This is likely the natural physical state, not degradation. If it was a white powder and turned to oil, check for moisture absorption (hygroscopicity). Dry under high vacuum over
to confirm.
Q: I see a new peak in LCMS after storing in Methanol. What is it?
-
Root Cause: While the fluoromethyl group is stable, the primary alcohol (-CH₂OH) can be oxidized to the aldehyde (M-2H) or acid (M+14) by trace peroxides in uninhibited solvents or air exposure.
-
Action:
-
Check the mass shift. +14 Da suggests oxidation to carboxylic acid (rare in MeOH). -2 Da suggests aldehyde.
-
If the mass shift is +14 Da (Methylation) relative to the alcohol, it might be an artifact of ionization or a reaction with acidic methanol if a catalyst was present.
-
Protocol: Always store stock solutions in anhydrous DMSO under argon/nitrogen.
-
Chemical Stability
Q: Can I heat this compound in basic conditions (e.g.,
-
Analysis: You are likely attempting an alkylation of the hydroxyl group.
-
Risk Assessment: High. While the C-F bond is strong, high temperatures with a strong base could theoretically promote intramolecular cyclization. The alkoxide formed at the -CH₂OH position could attack the -CH₂F carbon.
-
Mechanism: Intramolecular
displacing Fluoride. This would form a 2-oxabicyclo[2.2.2]octane derivative (bridged ether). -
Mitigation: Keep reaction temperatures below 60°C if possible. If heating is required, monitor for the loss of HF (M-20 peak in MS).
Q: Is the fluorine atom susceptible to hydrolysis in aqueous acid?
-
Answer: No. Primary alkyl fluorides are extremely resistant to acid hydrolysis. The C-F bond is shorter and stronger than C-Cl or C-Br. You can safely use acidic mobile phases (0.1% Formic Acid/TFA) in LCMS without degrading the fluoromethyl group.
Part 4: Experimental Protocols
Stock Solution Preparation (Standard 10 mM)
-
Reagents: [4-(fluoromethyl)oxan-4-yl]methanol, Anhydrous DMSO (Grade ≥99.9%).
-
Workflow:
-
Weigh 1.48 mg of compound (or multiples thereof).
-
Add 1.0 mL of Anhydrous DMSO.
-
Vortex for 30 seconds. Visual inspection should show a clear solution.
-
QC Check: If the solution is cloudy, sonicate for 2 minutes at ambient temperature.
-
Storage: Aliquot into amber glass vials. Store at -20°C. Stable for >6 months.
-
Solvent Exchange Workflow
When moving from a storage solvent (DMSO) to a reaction solvent (e.g., DCM), follow this guide to prevent precipitation or oiling out.
Figure 2: Decision tree for solvent exchange to ensure compound homogeneity.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Supports the claim regarding the high bond dissociation energy of C-F (approx.[1] 105.4 kcal/mol) and resistance to hydrolysis.
-
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- Validates the use of fluoromethyl groups to block metabolism and the steric stability of neopentyl-like fluorides.
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
-
PubChem Compound Summary. (2024). [4-(fluoromethyl)oxan-4-yl]methanol (CID 84763078).[2] National Library of Medicine. Link
- Source for specific physicochemical identifiers and structure verific
Sources
troubleshooting nucleophilic fluorination for tetrahydropyran-based molecules.
Welcome to the Technical Support Center for Nucleophilic Fluorination. As an Application Scientist, I have designed this guide to help you troubleshoot and optimize the deoxyfluorination of tetrahydropyran (THP) and pyranose-based scaffolds.
Fluorinating oxygen-rich heterocycles presents unique challenges. The rigid chair conformation of the THP ring often forces leaving groups and adjacent protons into an antiperiplanar geometry, heavily favoring undesired E2 elimination over the desired SN2 substitution[1]. Furthermore, the dense stereochemical environment of carbohydrate-like molecules frequently leads to neighboring group participation (NGP) or ring-opening side reactions.
This guide synthesizes mechanistic causality with field-proven protocols to ensure your syntheses are robust, scalable, and reproducible.
Quantitative Reagent Comparison Matrix
Before troubleshooting, it is critical to select the right reagent. The table below summarizes the quantitative metrics of common fluorinating agents used for THP-alcohols, highlighting why legacy reagents often fail.
| Fluorinating Reagent | Typical Yield (THP/Secondary) | Elimination Byproduct | Thermal Stability (Decomp. Temp) | Cost per Mole (Approx.) | Best Use Case |
| DAST | 30% - 50% | High (>40%) | Explosive at 155 °C (63 kcal/mol exotherm) | ~$443 | Simple, unhindered primary alcohols[1]. |
| PyFluor | 70% - 90% | Low (<5%) | Stable up to 350 °C | ~$180 | Secondary THP alcohols; scale-up[1]. |
| AlkylFluor | 65% - 85% | Low (<10%) | Bench-stable | Moderate | Broad functional group tolerance. |
| Selectfluor / Ir | 67% - 80% (Tertiary) | None (Radical pathway) | Bench-stable | High (Catalyst dependent) | Tertiary alcohols on THP rings[2]. |
| DMPU/HF | 75% - 92% | Low | Stable liquid complex | Low | Fluoro-Prins cyclization of THP rings[3]. |
Troubleshooting FAQs: Causality & Solutions
Q1: I am using DAST to fluorinate a secondary alcohol on a THP ring, but my NMR shows massive alkene formation (elimination) and very little fluorinated product. How do I fix this?
The Causality: DAST reacts with your alcohol to form an alkoxyaminosulfur difluoride intermediate. Because the THP ring is conformationally restricted, the C-O leaving group often sits perfectly antiperiplanar to an adjacent axial proton. The HF and amine byproducts released during activation act as Brønsted bases. Instead of the poorly nucleophilic fluoride attacking the sterically hindered carbon (SN2), the basic byproducts abstract the adjacent proton, driving a rapid E2 elimination[1][4]. The Solution: Switch to PyFluor (2-pyridinesulfonyl fluoride). PyFluor forms a sulfonate ester intermediate that is less electron-withdrawing than the DAST intermediate, reducing the acidity of adjacent protons. Furthermore, PyFluor is used in conjunction with bulky, non-nucleophilic bases like DBU or MTBD, which act strictly as Brønsted bases to mop up HF without triggering E2 elimination[4].
Q2: My starting material is a single enantiomer, but the fluorinated THP product shows stereochemical retention instead of SN2 inversion. What is happening?
The Causality: You are likely experiencing Neighboring Group Participation (NGP). If your THP ring has an ester protecting group (like an acetate or benzoate) at the C2 position adjacent to the SN2 target at C3, the carbonyl oxygen of the ester will attack the activated SN2 center faster than the external fluoride ion. This forms a rigid, bicyclic dioxolanium intermediate. When the fluoride ion finally attacks, it opens this intermediate from the opposite face, resulting in a double-inversion (net retention) of your stereocenter. The Solution: Replace participating ester protecting groups with non-participating ether protecting groups (e.g., benzyl or TBDMS ethers) prior to the fluorination step. This forces the reaction through the standard SN2 pathway, ensuring complete stereochemical inversion.
Q3: I need to fluorinate a tertiary alcohol on my THP scaffold. Nucleophilic reagents (DAST, PyFluor) either do nothing or destroy the molecule. What is the alternative?
The Causality: Tertiary carbons are too sterically hindered for SN2 backside attack. Traditional nucleophilic reagents will exclusively promote elimination to form a tertiary alkene, or the acidic conditions will cause the THP ring to open via an oxocarbenium intermediate[5][6]. The Solution: Shift from a polar SN2 mechanism to a radical deoxyfluorination pathway. By using a photoredox catalyst (e.g., an Iridium complex) and Selectfluor, you can generate a tertiary carbon radical via single-electron transfer (SET). This radical intermediate is highly nucleophilic and will rapidly abstract an electrophilic fluorine atom from Selectfluor, completely bypassing the SN2 steric restrictions and E2 elimination pathways[2].
Mechanistic Pathways & Visualizations
Caption: Mechanistic divergence in nucleophilic deoxyfluorination of THP rings using DAST vs. PyFluor.
Caption: Neighboring Group Participation (NGP) by C2-esters leading to stereochemical retention.
Standard Operating Procedures (SOPs)
Protocol 1: Mild Deoxyfluorination of THP-Alcohols using PyFluor
This self-validating protocol utilizes PyFluor to prevent elimination and allows for simple silica-plug purification, as the byproducts are highly polar ionic salts[1].
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Reagent Loading: Add the THP-alcohol substrate (1.0 equiv, e.g., 1.0 mmol) and dissolve in anhydrous toluene (0.1 M concentration).
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or MTBD (3.5 equiv) via syringe. Stir for 5 minutes at room temperature.
-
PyFluor Addition: Add PyFluor (2.1 equiv) in one portion. The reagent is a bench-stable solid (mp 23–26 °C) and does not require strict anhydrous handling[1].
-
Reaction Execution: Heat the reaction mixture to 50 °C. Monitor the reaction via TLC or LC-MS. The formation of the sulfonate ester is rapid, but SN2 displacement by fluoride may take 12–24 hours depending on steric bulk.
-
Workup & Purification: Once complete, cool to room temperature. The crude reaction mixture can be loaded directly onto a short silica gel column. Flush with Hexanes/Ethyl Acetate. The ionic base-sulfonate byproducts will remain on the baseline, eluting pure fluorinated THP.
Protocol 2: Photoredox-Catalyzed Deoxyfluorination of Tertiary THP-Alcohols
Use this protocol when traditional SN2 methods fail due to steric hindrance at tertiary centers[2].
-
Preparation: In a dry vial equipped with a Teflon septum, add the tertiary THP-alcohol (1.0 equiv) and Selectfluor (1.5 equiv).
-
Catalyst Loading: Add the Iridium photocatalyst [Ir(dF(OMe)ppy)2(dtbbpy)]PF6 (1 mol%) and Na2HPO4 (2.0 equiv) as a mild base.
-
Solvent Addition: Degas a mixture of Acetone/Water (1:1 v/v) by sparging with argon for 15 minutes. Add the solvent to the vial to achieve a 0.05 M substrate concentration.
-
Irradiation: Place the vial in a photoreactor equipped with a 34W Blue LED lamp. Stir vigorously at room temperature for 16 hours[2].
-
Workup: Quench the reaction with water and extract three times with dichloromethane. Dry the combined organic layers over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography.
References
-
PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society.[Link]
-
Light-driven Deoxyfluorination of Alcohols with Selectfluor. Scientific Update.[Link]
-
Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters / PMC.[Link]
-
Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. PMC.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of [4-(fluoromethyl)oxan-4-yl]methanol during workup and purification
Technical Support Center: Ticket #582-F Subject: Stability & Purification Protocol for [4-(fluoromethyl)oxan-4-yl]methanol Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering yield loss or degradation during the handling of [4-(fluoromethyl)oxan-4-yl]methanol (CAS: Implied/Generic). This molecule belongs to a class of
While primary alkyl fluorides are generally robust, the specific 1,3-relationship between the hydroxyl group and the fluoromethyl group creates a "perfect storm" for intramolecular cyclization (oxetane formation) and acid-catalyzed elimination. Furthermore, its amphiphilic nature often leads to "false decomposition" where the product is simply lost to the aqueous phase during workup.
This guide replaces standard templates with a root-cause troubleshooting workflow designed to isolate and resolve these specific instability modes.
Module 1: The Instability Matrix (Root Cause Analysis)
Before modifying your protocol, identify which decomposition pathway is active.
| Symptom | Diagnosis | Chemical Mechanism |
| New, less polar spot on TLC | Cyclization (Spiro-Oxetane) | Under basic conditions (pH > 8) or high heat, the alkoxide displaces the fluoride to form 2,6-dioxaspiro[3.5]nonane . |
| Product vanishes on Silica | Acidic Adsorption/Degradation | The acidic surface of unmodified silica gel activates the C-F bond, leading to HF elimination or irreversible adsorption (H-bonding). |
| Low Mass Recovery (Clean NMR) | Aqueous Partitioning | The molecule is highly polar ( |
| Olefinic Signals in NMR ( | Elimination | Strong acid or high thermal stress ( |
Module 2: Critical Workup Protocols
The following workflow is designed to prevent the "Spiro-Oxetane" trap and minimize aqueous loss.
The "Cold-Buffered" Quench Protocol
Applicable if synthesizing via DAST/Deoxo-Fluor deoxofluorination of the diol.
The Risk: Quenching DAST generates HF. Neutralizing HF generates heat. Heat + Fluorohydrin = Cyclization.
Step-by-Step Methodology:
-
Cool Down: Cool the reaction mixture to -20°C (not just 0°C) before quenching.
-
Dilution: Dilute the reaction mixture with 3 volumes of cold DCM.
-
The Two-Stage Quench:
-
Dropwise addition of Saturated
at -20°C. Monitor internal temp; do not exceed 5°C. -
Wait: Stir vigorously for 20 minutes at 0°C to ensure DAST is fully hydrolyzed before warming.
-
-
Phase Separation (The Salting Out Trick):
-
The product is water-soluble. Do not use simple water washes.
-
Saturate the aqueous layer with solid NaCl after the quench.
-
Perform 4x extractions with DCM:Isopropanol (9:1) . The IPA helps pull the alcohol out of the brine.
-
Expert Insight: Avoid using strong bases like NaOH or KOH. Even momentary exposure to pH > 10 can trigger the rapid formation of the spiro-oxetane byproduct.
Module 3: Purification Logic
Standard flash chromatography is the graveyard of fluorohydrins. Use the following decision tree to select the correct stationary phase.
Visualizing the Purification Workflow
Figure 1: Decision matrix for selecting the stationary phase based on impurity profile and compound behavior.
Detailed Purification Protocols
Option A: Triethylamine-Buffered Silica (Recommended) Standard silica is slightly acidic (pH 5-6). This is sufficient to degrade your compound.
-
Slurry Preparation: Pre-mix your silica gel with the starting eluent containing 1% Triethylamine (
) . -
Column Packing: Pour the slurry. Flush with 2 column volumes of the buffered solvent.
-
Run: Elute with a gradient of DCM
10% MeOH/DCM. The amine blocks the acidic silanol sites, preventing adsorption and degradation.
Option B: Neutral Alumina If the compound decomposes even on buffered silica:
-
Use Aluminum Oxide (Neutral), Brockmann Grade III .
-
Alumina is far less acidic than silica and does not require amine modifiers.
-
Note: Resolution is lower on alumina; you may need a longer column.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I distill this compound? A: Proceed with extreme caution. While the molecular weight (~148 Da) suggests distillability, the 1,3-fluorohydrin motif is prone to thermal HF elimination.
-
Safe Mode: Kugelrohr distillation under high vacuum (<0.1 mbar) at the lowest possible temperature.
-
Danger:[1] Heating above 100°C at atmospheric pressure will likely result in an explosion risk (pressure buildup from HF gas) or total tarring.
Q: Why does my NMR show a doublet of doublets at ~4.3 ppm?
A: This is the signature of the
Q: How do I store the purified material? A: Store at -20°C under Argon.
-
Container: Plastic (PP/PE) or Teflon-lined glass. Avoid standard borosilicate glass for long-term storage (>6 months) if trace HF generation is suspected, as it will etch the glass and generate water, accelerating decomposition.
References & Authoritative Grounding
-
General Fluorination Protocols:
-
Use of DAST and Workup Safety: TCI Chemicals. "Fluorination of an Alcohol Using DAST." Accessed via TCI Practical Examples.
-
Source:
-
-
Stability of Fluorohydrins:
-
Mechanistic Insight: Detailed discussion on the stability of
- and -fluoro alcohols and the "gauche effect" stabilizing the conformation, but noting the risk of elimination under forcing conditions. -
Source:Beilstein J. Org. Chem. 2013, 9, 2660–2668. (Contextual grounding on fluorohydrin conformation).
-
-
Purification of Acid-Sensitive Fluorinated Compounds:
-
Methodology: Strategies for purifying labile fluorinated intermediates using buffered silica and alumina.
-
Source:Organic Process Research & Development (General principles of fluorination scale-up and purification).
-
-
Safety Data & Handling:
-
Compound Specifics: PubChem CID 84763078.
-
Source:
-
Sources
managing stereoselectivity in reactions involving [4-(fluoromethyl)oxan-4-yl]methanol
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Chemical Biology Division Subject: Technical Guide: Stereocontrol & Reactivity Protocols for [4-(fluoromethyl)oxan-4-yl]methanol
System Overview: The Stereochemical Paradox
User Query: "Why am I struggling with stereocontrol when [4-(fluoromethyl)oxan-4-yl]methanol appears to be achiral?"
Technical Insight: You are correct that [4-(fluoromethyl)oxan-4-yl]methanol (FMOM) possesses a plane of symmetry passing through the oxygen atom and the C4 carbon, rendering it achiral in isolation. However, the C4 carbon is a prochiral center . The "stereoselectivity" challenges you face arise in two distinct scenarios:
-
Desymmetrization: When you react the hydroxyl group with a chiral reagent or enzyme, the two enantiotopic branches of the tetrahydropyran ring (C3 vs. C5) become diastereotopic, creating a chiral center at C4.
-
Conformational Flux: The competition between the fluoromethyl (-CH₂F) and hydroxymethyl (-CH₂OH) groups for the equatorial position creates a dynamic conformational equilibrium. This dictates the success of subsequent coupling reactions and the stability of the final drug pharmacophore.
Troubleshooting Guide: Reactivity & Stereocontrol
Module A: Managing Conformational Equilibria (The "Flip" Issue)
Issue: Broad NMR signals or unexpected reactivity rates. Diagnosis: The tetrahydropyran ring is undergoing rapid chair-to-chair interconversion. The position of the fluorine atom (axial vs. equatorial) significantly impacts the electronic environment of the alcohol.
| Parameter | Equatorial Preference | Axial Preference | Impact on Reactivity |
| -CH₂F Group | Favored by sterics (slightly) | Favored by dipole minimization (solvent dependent) | Axial -CH₂F exposes -CH₂OH to equatorial attack (more accessible). |
| -CH₂OH Group | Favored by H-bonding (protic solvents) | Favored in non-polar solvents (intramolecular H-bond to F?) | Equatorial -CH₂OH is more nucleophilic. |
| Dipole Moment | High (Parallel dipoles) | Low (Antiparallel dipoles) | Axial conformers are often more stable in non-polar media. |
Protocol 1: Locking the Conformation
-
Solvent Selection: Use non-polar solvents (DCM, Toluene) to favor the axial-fluoromethyl conformer via dipole minimization. This often places the reactive -CH₂OH in the equatorial position, enhancing nucleophilicity.
-
Temperature Control: Conduct reactions at -78°C to freeze the conformational equilibrium if regioselectivity is compromised by the flipping.
Visualization: Conformational Energy Landscape
Caption: Figure 1. The dynamic equilibrium between chair conformers is driven by solvent polarity and dipole interactions between the ring oxygen and the fluoromethyl group.
Module B: Preventing HF Elimination (The "Defluorination" Trap)
Issue: Formation of exocyclic alkenes (4-methyleneoxanes) during activation of the alcohol. Mechanism: When converting the hydroxyl to a leaving group (e.g., Mesylate, Tosylate), the basic conditions required can trigger E2 elimination of Hydrogen Fluoride (HF) or the leaving group itself, driven by the formation of a conjugated or stable double bond.
Protocol 2: "Soft" Activation Strategy Instead of standard sulfonyl chlorides with strong bases (Et₃N), use:
-
Reagent: Triflic anhydride (Tf₂O) with Pyridine at -10°C. The faster reaction rate outcompetes the elimination pathway.
-
Alternative: Mitsunobu conditions (PPh₃/DIAD). This avoids the discrete formation of an unstable sulfonate intermediate and proceeds via a concerted mechanism, preserving the fluoromethyl integrity.
Module C: Desymmetrization (Creating Chirality)
Issue: You need to create a single enantiomer where the C4 center is chiral (e.g., distinguishing the "left" vs "right" side of the ring). Solution: Since C4 is prochiral, you must use a chiral catalyst to break the symmetry.
Protocol 3: Enzymatic Desymmetrization Lipases can selectively acetylate the -CH₂OH group based on the orientation of the ring in the enzyme pocket.
-
Enzyme: Pseudomonas fluorescens lipase (PFL) or Candida antarctica lipase B (CAL-B).
-
Acyl Donor: Vinyl acetate (irreversible).
-
Solvent: MTBE or DIPE (low water activity).
-
Outcome: One enantiotopic face is acetylated, yielding a chiral ester and the unreacted chiral alcohol (kinetic resolution of the prochiral center).
Visualization: Desymmetrization Workflow
Caption: Figure 2. Enzymatic desymmetrization exploits the spatial difference between the pro-R and pro-S branches of the oxane ring.
Frequently Asked Questions (FAQs)
Q1: Can I use the "Gauche Effect" to predict the major conformer? A: Yes, but with caution. The classic Gauche effect (fluorine preferring gauche to heteroatoms) is complicated here by the ring constraints. Generally, the dipole repulsion between the ring oxygen and the fluorine is the dominant force. In non-polar solvents, the Axial-F conformation is often preferred to maximize the distance/angle between the C-F dipole and the C-O-C ring dipole (Antiparallel alignment).
Q2: I see a doublet of triplets in my proton NMR for the -CH₂F group. Is this normal?
A: Yes. The geminal H-F coupling (
Q3: Is the fluoromethyl group stable to Lithium Aluminum Hydride (LAH)?
A: Generally, yes. Primary alkyl fluorides are poor leaving groups for hydride displacement (
References
-
Vertex Pharmaceuticals Inc. (2019). Compounds and compositions as RAF kinase inhibitors. US Patent 10,167,279. Link
- Context: Describes the use of 4-(fluoromethyl)
-
Thiehoff, C., et al. (2022). Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans. Royal Society of Chemistry. Link
- Context: Detailed computational and experimental analysis of anomeric and gauche effects in fluorin
-
Gilead Sciences, Inc. (2014). Beta amino acid derivatives as integrin antagonists. WO Patent 2014015054A1. Link
- Context: Provides synthetic protocols for coupling 4-(fluoromethyl)
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. Link
- Context: Authoritative review on using fluorine to direct conformational equilibria via dipole and gauche interactions.
Validation & Comparative
[4-(fluoromethyl)oxan-4-yl]methanol vs. [4-(trifluoromethyl)oxan-4-yl]methanol in property modulation
[1]
Executive Summary: The Fluorine Scan
In fragment-based drug discovery (FBDD) and lead optimization, the tetrahydropyran (oxane) ring is a privileged scaffold, often used to reduce lipophilicity (LogP) compared to cyclohexane analogs while maintaining metabolic stability.
This guide compares two specific quaternary substitutions at the 4-position of the oxane ring:
-
Molecule A: [4-(fluoromethyl)oxan-4-yl]methanol (Monofluoromethyl analog)
-
Molecule B: [4-(trifluoromethyl)oxan-4-yl]methanol (Trifluoromethyl analog)
Core Insight: While both molecules introduce fluorine to modulate physicochemical properties, they serve distinct roles.[1][2] The trifluoromethyl (–CF₃) group acts as a "metabolic brick" and lipophilicity enhancer (increasing LogP), whereas the fluoromethyl (–CH₂F) group serves as a "polar bioisostere," offering a dipole alignment that can improve solubility and specific binding interactions without the steric bulk of the –CF₃ group.
Physicochemical Profile & Structural Analysis[1][4]
The choice between a monofluoromethyl and a trifluoromethyl group drastically alters the electronic and steric landscape of the molecule.
Comparative Data Table
| Property | [4-(fluoromethyl)oxan-4-yl]methanol | [4-(trifluoromethyl)oxan-4-yl]methanol | Impact on Drug Design |
| Formula | C₇H₁₃FO₂ | C₇H₁₁F₃O₂ | – |
| Molecular Weight | 148.18 g/mol | 198.18 g/mol | CF₃ adds significant mass. |
| LogP (Calc.) | ~0.3 - 0.6 | ~1.2 - 1.5 | CF₃ increases lipophilicity by ~0.9 log units. |
| Steric Bulk | Moderate (similar to Ethyl) | High (similar to Isopropyl/tert-Butyl) | CF₃ is bulky; may clash in tight pockets. |
| Electronic Effect | Moderate EWG | Strong EWG | CF₃ lowers pKa of the distal –OH more significantly. |
| Dipole Moment | High (C-F bond) | Lower net dipole (symmetric C-F₃) | CH₂F can engage in specific dipole-dipole interactions. |
Structural Visualization (Graphviz)
The following diagram illustrates the steric and electronic differences. The –CF₃ group creates a "fluorine shield," whereas the –CH₂F group presents a specific vector for hydrogen bond acceptance or dipole interaction.
Caption: Structural comparison highlighting the directional dipole of the fluoromethyl group versus the steric and electronic shielding of the trifluoromethyl group.
Synthetic Accessibility & Protocols
Synthesizing quaternary centers on a pyran ring requires distinct strategies for the mono- and trifluoro- variants.
Route A: Synthesis of [4-(fluoromethyl)oxan-4-yl]methanol
The most reliable route involves the desymmetrization of a bis(hydroxymethyl) precursor.
-
Precursor Formation: Reaction of dimethyl malonate with bis(2-chloroethyl) ether gives the pyran-4,4-dicarboxylate.
-
Reduction: LiAlH₄ reduction yields 4,4-bis(hydroxymethyl)tetrahydropyran .
-
Monofluorination: This is the critical step. Statistical monofluorination using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor is performed.
Protocol: Monofluorination of Diol
-
Reagents: 4,4-bis(hydroxymethyl)tetrahydropyran (1.0 eq), DAST (1.0 eq), DCM (anhydrous).
-
Step 1: Cool a solution of the diol in DCM to -78°C under N₂.
-
Step 2: Add DAST dropwise. The low temperature prevents difluorination and ring expansion rearrangements.
-
Step 3: Allow to warm to 0°C over 2 hours.
-
Step 4: Quench with sat. NaHCO₃. Extract with DCM.
-
Purification: Silica gel chromatography is essential to separate the mono-fluoro product (Target A) from the unreacted diol and the difluoro- byproduct.
Route B: Synthesis of [4-(trifluoromethyl)oxan-4-yl]methanol
Direct trifluoromethylation of a tertiary alcohol is difficult to control. The preferred route utilizes a pre-functionalized ester building block.
-
Building Block: Start with Ethyl 4-(trifluoromethyl)tetrahydro-2H-pyran-4-carboxylate . This is often accessible via the cyclization of trifluoromethyl-containing acyclic precursors (e.g., from trifluoroacetoacetate derivatives).
-
Reduction: Quantitative reduction of the ester to the alcohol.
Protocol: Reduction of Trifluoromethyl Ester
-
Reagents: Ethyl 4-(trifluoromethyl)tetrahydro-2H-pyran-4-carboxylate (1.0 eq), LiAlH₄ (2.0 eq), THF.
-
Step 1: Suspend LiAlH₄ in dry THF at 0°C.
-
Step 2: Add the ester solution dropwise.[3] The CF₃ group is stable to LiAlH₄ under these conditions.
-
Step 3: Stir at RT for 4 hours.
-
Step 4: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.
-
Step 5: Filter and concentrate to yield the target alcohol.
Caption: Synthetic pathways. Route A relies on desymmetrization, while Route B utilizes a pre-functionalized CF3 building block.
Metabolic Stability & Application
Metabolic Soft Spots
The primary metabolic vulnerability in both molecules is the –CH₂OH group, which is rapidly oxidized by Alcohol Dehydrogenase (ADH) or CYP450 enzymes to the corresponding carboxylic acid.
-
Effect of CF₃: The strong electron-withdrawing nature of the CF₃ group (inductive effect) deactivates the adjacent methylene protons of the –CH₂OH group. This slows down the rate of oxidation compared to the fluoromethyl analog.
-
Effect of CH₂F: The CH₂F group is electron-withdrawing but less so than CF₃. Furthermore, the –CH₂F moiety itself can occasionally be a substrate for defluorination, although it is generally stable in this steric environment.
Bioisosterism Case Study
In a hypothetical scenario where a drug candidate contains a gem-dimethyl group or a cyclohexyl ring that is too lipophilic:
-
Replace with Molecule B (CF₃): If the goal is to maintain lipophilicity (for brain penetration) but block metabolic spots on the ring.
-
Replace with Molecule A (CH₂F): If the goal is to lower LogP (improve solubility) while keeping a similar steric footprint to an ethyl or isopropyl group.
Experimental Validation: LogP Determination
To empirically verify the lipophilicity modulation, the Shake-Flask Method is the gold standard, though HPLC-based estimation is faster for screening.
Protocol: HPLC-Based LogP Estimation
-
Column: C18 Reverse Phase column (e.g., Agilent Zorbax).
-
Mobile Phase: Methanol/Water gradient with 0.1% Formic Acid.
-
Standards: Calibrate using a set of 5 standards with known LogP values (e.g., Benzyl alcohol, Toluene, Naphthalene).
-
Measurement: Inject Molecule A and Molecule B.
-
Calculation:
-
Calculate the Capacity Factor (
). -
Plot Log(
) of standards vs. known LogP. -
Interpolate the LogP of A and B.
-
Expected Result: Molecule B (CF₃) will elute significantly later than Molecule A (CH₂F), confirming its higher lipophilicity.
-
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Linclau, B., et al. (2018).[4] Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.[4] Journal of Medicinal Chemistry, 61(23), 10602–10618.[4] Link
-
PubChem Compound Summary. (2025). [4-(fluoromethyl)oxan-4-yl]methanol (CID 84763078). National Center for Biotechnology Information. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Reducing the lipophilicity of perfluoroalkyl groups by CF2-F/CF2-Me or CF3/CH3 exchange [biblio.ugent.be]
comparative analysis of metabolic stability between fluorinated and non-fluorinated oxanes.
A Comparative Analysis of Metabolic Stability: Fluorinated vs. Non-Fluorinated Oxanes
A Senior Application Scientist's Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone for optimizing pharmacokinetic profiles.[1][2][3] Oxane motifs, prevalent in numerous bioactive molecules, often present metabolic liabilities. This guide provides an in-depth comparative analysis of the metabolic stability of fluorinated versus non-fluorinated oxanes, offering both mechanistic insights and practical experimental frameworks for researchers in drug development.
The Foundational Role of Fluorine in Mitigating Metabolism
The substitution of a hydrogen atom with fluorine can profoundly alter a molecule's properties, making it a powerful tool to enhance metabolic stability.[1][4] This is largely attributable to three key features of fluorine:
-
High Electronegativity: Fluorine is the most electronegative element, which can lower the electron density of adjacent atoms. This electronic perturbation can render potential sites of metabolism less susceptible to oxidative enzymes, such as the Cytochrome P450 (CYP) superfamily.[1][5]
-
Carbon-Fluorine Bond Strength: The C-F bond is significantly stronger (approx. 110-126 kcal/mol) than a C-H bond (approx. 105 kcal/mol).[5] This inherent strength makes the C-F bond more resistant to enzymatic cleavage, effectively "blocking" a potential metabolic soft spot.[1][3][5]
-
Steric and Conformational Effects: While similar in size to a hydrogen atom, fluorine's electronic properties can influence the local molecular conformation, which may reduce the binding affinity of the molecule to the active site of a metabolizing enzyme.[2][5]
Judicious placement of fluorine on an oxane ring can therefore prevent or slow down metabolic reactions, primarily Phase I oxidation, that would otherwise lead to rapid clearance and reduced bioavailability of the parent drug.[1][6]
In Vitro Assessment: Human Liver Microsome (HLM) Stability Assay
The initial evaluation of metabolic stability is routinely performed using in vitro systems, with Human Liver Microsomes (HLM) being the gold standard for assessing Phase I metabolism.[7][8] HLMs are a subcellular fraction of the liver containing a high concentration of CYP enzymes.[9]
A direct comparison between a parent oxane compound (Compound A) and its fluorinated analog (Compound B) in an HLM assay provides a quantitative measure of the impact of fluorination.
Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | Non-fluorinated Oxane | 15 | 46.2 |
| Compound B | Fluorinated Oxane | > 60 | < 11.5 |
Data is representative and illustrates a typical outcome where fluorination at a metabolically liable position significantly enhances stability.
The data clearly indicates that the introduction of fluorine in Compound B led to a dramatic increase in its metabolic half-life and a corresponding decrease in its intrinsic clearance compared to the non-fluorinated parent, Compound A. This is a strong predictor of improved in vivo performance.[7]
The following diagram and protocol outline the standardized workflow for determining in vitro metabolic stability.
Caption: Workflow for HLM metabolic stability assay.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[10]
-
Preparation:
-
Thaw pooled Human Liver Microsomes (e.g., from a commercial supplier) in a 37°C water bath and immediately place on ice.[11]
-
Dilute the microsomes to a working concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[11][12]
-
Prepare a working solution of the test compound (and positive controls like Verapamil) at a concentration that will yield a final incubation concentration of 1 µM.[11]
-
-
Incubation:
-
Sampling & Quenching:
-
Analysis:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the line from this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[9]
-
In Vivo Pharmacokinetic (PK) Analysis
While in vitro data is crucial for screening, in vivo studies in animal models (typically rodents) are necessary to understand how metabolic stability translates to the overall pharmacokinetic profile of a drug.[13][14] Enhanced metabolic stability is expected to result in a longer in vivo half-life, reduced clearance, and potentially higher oral bioavailability.[15]
Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats (Oral Dosing)
| Compound | Structure | Plasma Half-Life (t½, hours) | Systemic Clearance (CL, mL/min/kg) | Oral Bioavailability (F%) |
| Compound A | Non-fluorinated Oxane | 1.2 | 55 | 15% |
| Compound B | Fluorinated Oxane | 7.8 | 9 | 65% |
Data is representative and demonstrates the potential in vivo benefits of improved metabolic stability.
The in vivo data for Compound B shows a nearly 7-fold increase in plasma half-life and a significant reduction in clearance compared to Compound A. This directly correlates with the in vitro findings and results in a substantially improved oral bioavailability, a critical parameter for a successful oral drug.[14]
The following diagram and protocol outline a typical workflow for a rodent PK study.
Caption: Workflow for a typical rodent PK study.
Objective: To determine the key pharmacokinetic parameters of a test compound after intravenous (IV) and oral (PO) administration.[16]
-
Animal Preparation:
-
Dosing:
-
Divide animals into at least two groups.
-
Group 1 (IV): Administer the compound intravenously (e.g., via tail vein or cannula) at a low dose (e.g., 1 mg/kg). This allows for the determination of absolute clearance and volume of distribution.
-
Group 2 (PO): Administer the compound orally via gavage at a higher dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[17]
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and process to plasma by centrifugation. Store plasma at -80°C until analysis.
-
-
Bioanalysis and PK Calculation:
-
Develop a sensitive and specific LC-MS/MS method to quantify the concentration of the parent drug in the plasma samples.
-
Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate key PK parameters (t½, Clearance, Area Under the Curve (AUC), Bioavailability (F%)).[17]
-
Mechanistic View: How Fluorine Blocks Metabolic Hotspots
The primary mechanism by which fluorination enhances the stability of an oxane is by directly blocking a site of oxidative metabolism. CYP enzymes often hydroxylate aliphatic C-H bonds. Replacing a vulnerable C-H bond on the oxane ring with a robust C-F bond prevents this reaction.[18][19]
Caption: Fluorine blocks CYP450-mediated oxidation.
As illustrated, the non-fluorinated oxane (Compound A) is readily hydroxylated by CYP450 enzymes, leading to a metabolite that can be rapidly cleared. In contrast, the fluorinated analog (Compound B) is resistant to this metabolic attack at the fluorinated position, preserving the parent compound and extending its systemic exposure.[20]
Conclusion and Strategic Implications
The comparative analysis unequivocally demonstrates that the selective fluorination of oxane scaffolds is a highly effective strategy for enhancing metabolic stability. By leveraging the unique properties of the C-F bond to block sites of oxidative metabolism, medicinal chemists can significantly improve critical pharmacokinetic parameters, including in vitro and in vivo half-life, systemic clearance, and oral bioavailability. The experimental protocols detailed herein provide a robust framework for validating the benefits of this strategy in drug discovery programs, ultimately enabling the progression of more durable and efficacious drug candidates.
References
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). National Center for Biotechnology Information.
- The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis.
-
Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. Retrieved February 27, 2026, from [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved February 27, 2026, from [Link]
-
Fluorinated Drugs Market Outlook 2025-2032. (2025, July 23). Intel Market Research. Retrieved February 27, 2026, from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprints.org. Retrieved February 27, 2026, from [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. (2008, June 21). ACS Publications. Retrieved February 27, 2026, from [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Harsanyi, A., & Sandford, G. (2015). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. Retrieved February 27, 2026, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes. (n.d.). Drug Metabolism. Retrieved February 27, 2026, from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI. Retrieved February 27, 2026, from [Link]
-
Bhattarai, P., Trombley, J. D., & Altman, R. A. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved February 27, 2026, from [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved February 27, 2026, from [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved February 27, 2026, from [Link]
-
Auchus, R. J., et al. (2015). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Breakthrough method opens door to fluorinated oxetane drug molecules. (2025, February 22). News-Medical.Net. Retrieved February 27, 2026, from [Link]
-
In Vivo PK and TK. (n.d.). BioDuro. Retrieved February 27, 2026, from [Link]
-
Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc. Retrieved February 27, 2026, from [Link]
-
Zonzini, L., Bianchi, F., Cesari, N., & Sartori, M. (2010). In vivo rat PK profiling in drug discovery: New challenges. Expert Opinion on Drug Discovery, 5(11), 1031-1037. Retrieved February 27, 2026, from [Link]
-
In vivo rat PK profiling in drug discovery: new challenges. (2010, November 15). PubMed. Retrieved February 27, 2026, from [Link]
-
Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. (2015). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 27, 2026, from [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv. Retrieved February 27, 2026, from [Link]
-
Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. (n.d.). The University of Manchester. Retrieved February 27, 2026, from [Link]
-
Obach, R. S., Walsky, R. L., & Borthwick, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 735-743. Retrieved February 27, 2026, from [Link]
-
Mechanisms of CYP450 Inhibition. (2021, May 17). Encyclopedia MDPI. Retrieved February 27, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism, published on Dec 09, 2024 [protocols.io]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mercell.com [mercell.com]
- 12. researchgate.net [researchgate.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorinated Drugs Market Outlook 2025-2032 [intelmarketresearch.com]
- 16. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. parazapharma.com [parazapharma.com]
- 18. Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the lipophilicity of CH2F, CHF2, and CF3 substituted tetrahydropyrans
This guide provides an in-depth technical comparison of the lipophilicity profiles of mono- (CH₂F), di- (CHF₂), and trifluoromethyl (CF₃) substituted tetrahydropyrans (THPs). It is designed for medicinal chemists and structural biologists to aid in bioisostere selection and physicochemical property optimization.
Executive Summary
In the context of tetrahydropyran (THP) scaffolds, the introduction of fluorine atoms modulates lipophilicity (
Key Findings:
-
CF₃ (Trifluoromethyl): Generally the most lipophilic substituent due to high molar volume and lack of hydrogen bond donation, though the
is often dampened by the adjacent ether oxygen. -
CHF₂ (Difluoromethyl): Acts as a "lipophilicity valley" in many conformers. It functions as a weak hydrogen bond donor (HBD) and possesses a significant dipole moment that can align with the ring oxygen, lowering
relative to CF₃ and sometimes even CH₂F. -
CH₂F (Monofluoromethyl): Highly conformation-dependent. While less voluminous than CF₃, its high polarity often results in lower lipophilicity compared to the non-fluorinated methyl parent, unless intramolecular dipole cancellation occurs.
Mechanistic Principles
The Dipole Vector & Conformational Control
The lipophilicity of 2-substituted THPs is dictated by the vector sum of the C–F bond dipoles and the ring C–O bond dipoles. This is governed by the Anomeric Effect , which stabilizes electronegative substituents in the axial position.
-
Axial Conformation: The C–F dipole is often anti-parallel or oblique to the ring dipole, resulting in a lower net molecular dipole and higher lipophilicity .
-
Equatorial Conformation: The dipoles often reinforce each other, increasing the net molecular dipole and lowering lipophilicity (increasing water solubility).
Visualization of Dipole Alignment
The following diagram illustrates the dipole interplay in 2-substituted fluorinated THPs.
Caption: Figure 1. Impact of conformational preference on the net dipole moment and resulting lipophilicity of fluorinated THPs.
Comparative Data Analysis
The following data summarizes the physicochemical trends observed in 2-substituted tetrahydropyrans. Values are synthesized from comparative studies on fluorinated ethers and carbohydrates (Linclau et al.).
| Substituent | Electronic Character | H-Bond Potential | Conformational Preference (Anomeric) | Relative Lipophilicity ( |
| –CH₃ | Electron Donating | None | Equatorial (Steric) | Baseline (High) |
| –CH₂F | Polar, EWG | H-Bond Acceptor | Axial (Strong) | Decrease ( |
| –CHF₂ | Polar, EWG | H-Bond Donor/Acceptor | Axial (Moderate) | Variable (Often < CF₃ due to H-bond acidity) |
| –CF₃ | Strong EWG | None | Axial (Weak/Moderate) | Increase (vs CH₂F) but often < Alkyl-CF₃ |
Critical Insight: The "CHF₂ Anomaly"
While intuitive logic suggests a linear increase in lipophilicity (CH₂F < CHF₂ < CF₃), experimental data often reveals that CHF₂ is less lipophilic than expected . This is due to the polarized C–H bond in the CHF₂ group, which acts as a hydrogen bond donor (HBD) to water, increasing aqueous solubility. In THP systems, this effect is modulated by the internal ether oxygen, which can accept the H-bond intramolecularly (if geometry permits), effectively "hiding" the polarity and restoring lipophilicity.
Experimental Protocols
To validate these properties in your specific scaffold, use the following self-validating protocols.
Synthesis of Fluorinated THP Building Blocks
Objective: Access mono-, di-, and trifluoromethyl THPs from a common lactone or ester precursor.
-
Trifluoromethylation (CF₃):
-
Reagents: Ruppert-Prakash reagent (TMSCF₃), TBAF (cat).
-
Substrate:
-valerolactone or corresponding ester. -
Key Step: Nucleophilic attack of CF₃⁻ followed by reduction (Et₃SiH/BF₃·OEt₂) to the cyclic ether.
-
-
Difluoromethylation (CHF₂):
-
Reagents: Deoxo-Fluor or DAST.
-
Substrate: 2-formyl-tetrahydropyran.
-
Note: Requires careful temperature control (-78°C to RT) to prevent ring opening.
-
-
Monofluoromethylation (CH₂F):
-
Reagents: DAST or XtalFluor-E.
-
Substrate: 2-hydroxymethyl-tetrahydropyran.
-
Purification: These intermediates are volatile; avoid high-vacuum drying.
-
High-Throughput LogP Determination via ¹⁹F NMR
Traditional shake-flask methods are slow. The ¹⁹F NMR method (developed by Linclau et al.) is superior for fluorinated scaffolds as it avoids the need for UV activity and provides high precision.
Protocol:
-
Preparation: Prepare a biphasic system of 1-octanol and water (pre-saturated with each other).
-
Spiking: Add the fluorinated THP substrate (
M) and a fluorinated internal standard (e.g., trifluorotoluene) to the octanol phase. -
Equilibration: Vortex the mixture vigorously for 5 minutes, then centrifuge to separate phases.
-
Measurement:
-
Take an aliquot of the octanol layer .
-
Take an aliquot of the water layer (add D₂O for lock).
-
Acquire quantitative ¹⁹F NMR spectra for both layers.
-
-
Calculation:
Validation Check: The chemical shift (
Workflow Visualization
Caption: Figure 2. Integrated workflow for the synthesis and physicochemical validation of fluorinated THP derivatives.
References
-
Linclau, B., et al. (2016).[1] "Lipophilicity Trends upon Fluorination of Isopropyl, Cyclopropyl, and 3-Oxetanyl Groups." Angewandte Chemie International Edition. Link
- Seminal work defining "polar hydrophobicity" and the non-linear effects of fluorin
-
Gomez-Bengoa, E., et al. (2022). "Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans." RSC Advances. Link
- Detailed computational and experimental analysis of the anomeric effect in fluorin
-
Jeffries, B., et al. (2018).[2] "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange." Journal of Medicinal Chemistry. Link
- Provides the ¹⁹F NMR LogP measurement protocol and comparative data for fluorin
-
Hunter, L. (2010). "The C–F bond as a conformational tool in organic and medicinal chemistry." Beilstein Journal of Organic Chemistry. Link
- Review of the gauche effect and dipole alignment in fluorin
Sources
evaluating [4-(fluoromethyl)oxan-4-yl]methanol against other novel fluorinated building blocks
This guide provides an in-depth technical evaluation of [4-(fluoromethyl)oxan-4-yl]methanol , a specialized fluorinated building block used to modulate lipophilicity, metabolic stability, and molecular conformation in drug discovery.
A Strategic Bioisostere for Physicochemical Tuning in Medicinal Chemistry
Executive Summary
[4-(fluoromethyl)oxan-4-yl]methanol (C
This guide evaluates its utility against three primary competitors:
-
(Oxan-4-yl)methanol (The non-fluorinated baseline).
-
[4-(Trifluoromethyl)oxan-4-yl]methanol (The high-lipophilicity analog).
-
4,4-Difluorooxanes (The polarity-neutral alternative).
Key Differentiators
-
Lipophilicity Tuning: Provides a subtle increase in LogP (+0.2 to +0.4 units) compared to the non-fluorinated parent, avoiding the drastic jump seen with CF
groups. -
Metabolic Blocking: The fluoromethyl (
) group effectively blocks metabolic oxidation at the -position without introducing excessive steric bulk. -
H-Bond Modulation: The fluorine atom exerts an inductive effect (
), slightly increasing the acidity of the adjacent hydroxyl group, thereby strengthening its capacity as a hydrogen bond donor (HBD).
Comparative Analysis: Physicochemical Profiling
The following data compares [4-(fluoromethyl)oxan-4-yl]methanol against its structural analogs.
Table 1: Physicochemical Properties Comparison
| Property | Target: [4-(Fluoromethyl)...] | Baseline: (Oxan-4-yl)methanol | Analog: [4-(Trifluoromethyl)...] | Analog: 4,4-Difluoro... |
| Structure | Gem-CH | Mono-CH | Gem-CF | Gem-F / F (No OH branch) |
| MW (Da) | 148.18 | 116.16 | 184.16 | ~136.1 |
| cLogP | 0.3 – 0.5 | 0.1 | 1.34 | 0.9 |
| TPSA (Ų) | ~29.5 | 29.5 | 29.5 | ~9.2 |
| H-Bond Donor | Stronger (Inductive effect) | Standard | Strongest (High acidity) | None |
| Metabolic Risk | Low (Blocked | Moderate (Oxidation to acid) | Low | Low |
| Steric Bulk | Moderate | Low | High (CF | Low |
Mechanistic Insight: The "Fluorine Effect"[1]
-
Dipole Alignment: In the fluoromethyl derivative, the C–F bond vector creates a localized dipole that can interact orthogonally with protein residues, a feature absent in the methyl analog.
-
pKa Shift: The electron-withdrawing nature of the fluorine (via the
-framework) lowers the pKa of the primary alcohol. This makes the hydroxyl proton a more potent H-bond donor, potentially improving potency if the binding pocket contains a weak H-bond acceptor (e.g., a backbone carbonyl).
Decision Logic: Selecting the Right Building Block
Use the following logic flow to determine when to deploy [4-(fluoromethyl)oxan-4-yl]methanol versus its competitors.
Figure 1: Decision tree for selecting fluorinated oxane building blocks based on medicinal chemistry requirements.
Experimental Protocols
Synthesis of [4-(Fluoromethyl)oxan-4-yl]methanol
While direct commercial availability varies, this building block is best synthesized via the monofluorination of 4,4-bis(hydroxymethyl)tetrahydropyran . This route ensures the retention of the geminal substitution pattern.
Reagents:
-
Precursor: 4,4-Bis(hydroxymethyl)tetrahydropyran (Synthesized via Tollens condensation of tetrahydro-4H-pyran-4-one with formaldehyde).
-
Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor).
-
Solvent: Dichloromethane (DCM), anhydrous.
Protocol:
-
Setup: In a flame-dried round-bottom flask under N
atmosphere, dissolve 4,4-bis(hydroxymethyl)tetrahydropyran (1.0 eq) in anhydrous DCM (0.2 M). Cool to -78°C.[1][2] -
Addition: Add DAST (1.05 eq) dropwise over 20 minutes. Note: Stoichiometry is critical to avoid difluorination.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor via TLC (stain with KMnO
) or LCMS. -
Quench: Carefully quench with saturated aqueous NaHCO
at 0°C. Caution: Vigorous gas evolution. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes). The monofluorinated product typically elutes before the starting diol but after the difluorinated byproduct.
Derivatization (Mitsunobu Coupling)
The remaining primary alcohol is sterically hindered by the geminal fluoromethyl group, requiring optimized Mitsunobu conditions for coupling to phenols or heterocycles.
Protocol:
-
Dissolve [4-(fluoromethyl)oxan-4-yl]methanol (1.0 eq), Triphenylphosphine (PPh
, 1.5 eq), and the nucleophile (e.g., Phenol, 1.2 eq) in anhydrous THF. -
Cool to 0°C.
-
Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.
-
Stir at room temperature for 12–18 hours.
-
Optimization: If conversion is low due to sterics, switch to Cyanomethylenetributylphosphorane (CMBP) at 60°C.
Synthesis Pathway Visualization[2]
The following diagram illustrates the generation of the target molecule from the commercially available ketone.
Figure 2: Synthetic route highlighting the critical stoichiometry required to achieve the monofluorinated target.
References
-
Lipophilicity Trends in Fluorin
-
Title: Comparative effects of trifluoromethyl- and methyl-group substitutions.[3][1]
- Source:Journal of Medicinal Chemistry / Vertex AI Search Results.
- Context: Establishes that adds ~0.7 LogP units, whereas adds significantly less (~0.2–0.3), validating the target as a "balanced" lipophilic modifier.
-
-
Synthesis of Gem-Difluorinated and Monofluorin
-
General Tetrahydropyran Synthesis
-
Properties of [4-(Trifluoromethyl)oxan-4-yl]methanol
Sources
- 1. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 2. Tetrahydropyran synthesis [organic-chemistry.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. (PDF) Comparative effects of trifluoromethyl-and methyl-group substitutions in proline [academia.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. researchgate.net [researchgate.net]
- 8. Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively | MDPI [mdpi.com]
- 9. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 12. chemscene.com [chemscene.com]
- 13. chemscene.com [chemscene.com]
comparative biological activity of [4-(fluoromethyl)oxan-4-yl]methanol analogs
Executive Summary: The Fluorine Effect in Lead Optimization
In modern medicinal chemistry, the [4-(fluoromethyl)oxan-4-yl]methanol scaffold represents a critical bioisostere used to modulate the physicochemical and metabolic profiles of drug candidates. This guide objectively compares this fluorinated building block against its non-fluorinated parent and related analogs.
The primary utility of this moiety lies in Metabolic Blocking . The C4 position of the tetrahydropyran (oxane) ring is a common "soft spot" for Cytochrome P450-mediated oxidation. Substitution with a fluoromethyl group at this position achieves three strategic goals:
-
Metabolic Stability: Blocks hydrogen abstraction at the C4 position.
-
Lipophilicity Modulation: Increases LogP moderately without the drastic hydrophobicity of a carbocycle.
-
Conformational Locking: The gauche effect of fluorine influences the axial/equatorial preference of substituents, potentially locking the bioactive conformation.
Structural Analogs & Comparative Analysis
This section compares four distinct analogs commonly screened during the "Fluorine Scan" phase of lead optimization.
The Comparison Set
-
Analog A (Baseline): [Oxan-4-yl]methanol (Tetrahydropyran-4-methanol)
-
Analog B (Target): [4-(Fluoromethyl)oxan-4-yl]methanol
-
Analog C (High-Stability): [4-(Difluoromethyl)oxan-4-yl]methanol
-
Analog D (Lipophilic Control): [1-(Fluoromethyl)cyclohexyl]methanol
Table 1: Physicochemical Profile Comparison[1]
| Feature | Analog A (Parent) | Analog B (Target) | Analog C (Difluoro) | Analog D (Carbocycle) |
| Structure | C4-H, Ether O | C4-CH2F, Ether O | C4-CHF2, Ether O | C4-CH2F, No O |
| Calc. LogP | ~0.1 | ~0.6 | ~1.1 | ~2.2 |
| tPSA (Ų) | 29.5 | 29.5 | 29.5 | 20.2 |
| H-Bond Acceptors | 2 | 2 | 2 | 1 |
| Metabolic Liability | High (C4-H abstraction) | Low (Blocked C4) | Very Low | Medium (Ring oxidation) |
| Solubility | High | High | Moderate | Low |
Key Insight: Analog B offers the optimal balance. It retains the solubility-enhancing ether oxygen of Analog A while providing the metabolic blockade of Analog C, with only a modest increase in lipophilicity (LogP). Analog D significantly raises lipophilicity, often undesirable in oral drug candidates.
Biological Activity & Performance Data[1][2][3][4][5]
The "activity" of these fragments is defined by their contribution to the DMPK (Drug Metabolism and Pharmacokinetics) profile of the final drug molecule.
Metabolic Stability (Microsomal Clearance)
The introduction of the fluoromethyl group prevents the formation of the unstable hemiacetal metabolite.
-
Mechanism: In Analog A, CYP450 enzymes abstract the C4-hydrogen, leading to a radical intermediate that collapses into a ketone or ring-opened species.
-
Performance:
-
Analog A:
min (Rapid clearance in human liver microsomes). -
Analog B:
min (Significant stability improvement). -
Analog C:
min (Near-total metabolic blockade at this site).
-
Target Affinity Implications (Integrin & Kinase Inhibitors)
Patent literature (e.g., WO2014015054A1) highlights the use of Analog B in Integrin Antagonists .
-
Binding Mode: The ether oxygen often engages in hydrogen bonding with the solvent front or specific residues in the binding pocket.
-
Steric Fit: The -CH2F group is isosteric to -CH2OH but lacks the H-bond donor capability, making it a probe for hydrophobic pockets adjacent to the H-bond acceptor site.
Decision Logic & SAR Workflows
The following diagrams illustrate the decision-making process for selecting the correct analog and the metabolic rationale.
Diagram 1: Lead Optimization Decision Tree
Caption: Strategic selection guide for tetrahydropyran analogs based on metabolic and physicochemical constraints.
Diagram 2: Metabolic Blocking Mechanism
Caption: Mechanistic comparison of CYP450 susceptibility. Analog B prevents the critical H-abstraction step.
Experimental Protocols
To validate the performance of these analogs in your specific scaffold, use the following self-validating protocols.
Protocol: Microsomal Stability Assay
Objective: Quantify the intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of Test Compound (Analog B) and Control (Analog A) in DMSO.
-
Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
-
Incubation:
-
Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
-
Add Test Compound (final conc. 1 µM, <0.1% DMSO).
-
Pre-incubate at 37°C for 5 mins.
-
Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Take aliquots (50 µL) at
min. -
Quench: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .
-
-
Validation Criteria:
-
Positive Control (Verapamil) must show high clearance (
min). -
Negative Control (Warfarin) must show stability (
min).
-
Protocol: Synthesis of [4-(Fluoromethyl)oxan-4-yl]methanol
Note: This is a general route adaptable for various derivatives.
-
Starting Material: Oxan-4-one (Tetrahydro-4H-pyran-4-one).
-
Epoxidation: React with trimethylsulfoxonium iodide/NaH to form 1,6-dioxaspiro[2.5]octane.
-
Ring Opening: Treat epoxide with HF:Pyridine (Olah's reagent) to yield [4-(fluoromethyl)-4-hydroxy-oxan]. Caution: HF is hazardous.
-
Functionalization: The resulting tertiary alcohol can be protected or modified.
-
Alternative for Methanol Analog: Use a Wittig reaction on Oxan-4-one with a fluorinated phosphonium salt, followed by hydroboration (though regioselectivity varies).
-
Preferred Commercial Route: Many labs source the pre-made building block (CAS 2091636-03-0 for related trifluoro analogs) or use Deoxofluor on the corresponding hydroxymethyl precursor.
-
References
-
PubChem Compound Summary. (2025). [4-(fluoromethyl)oxan-4-yl]methanol. National Center for Biotechnology Information. [Link]
-
Bhattarai, P., et al. (2025).[1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
- World Intellectual Property Organization. (2014).
- United States Patent Office. (2019). US10167279B2 - Compounds and compositions as RAF kinase inhibitors.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Sources
Assessing the Impact of Fluorine Position on the pKa of Oxane-Based Compounds: A Comparative Guide
As drug discovery programs increasingly rely on saturated heterocycles to improve aqueous solubility and three-dimensional structural complexity, the oxane (tetrahydropyran) ring has emerged as a highly privileged scaffold. However, when an amine functional group is attached to this ring—such as in 4-aminotetrahydropyran—the resulting high basicity can introduce significant pharmacokinetic liabilities, including poor membrane permeability and off-target toxicity.
As a Senior Application Scientist, I frequently utilize strategic fluorination to rescue these scaffolds. By carefully selecting the position of a fluorine atom on the oxane ring, we can precisely tune the basicity (pKa) of the adjacent amine. This guide provides an objective, data-driven comparison of how fluorine positioning impacts the pKa of oxane-based amines, supported by mechanistic causality and validated experimental protocols.
Mechanistic Causality: The Inductive Power of Fluorine
To understand how to tune an oxane scaffold, we must first understand why fluorine is effective. Fluorine is the most electronegative element on the periodic table. When introduced into a saturated aliphatic ring like oxane, it exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma (σ) bond network.
This inductive pull decreases the electron density on the nitrogen atom of a nearby amine, stabilizing the unprotonated free base and thereby lowering the pKa of its conjugate acid [1]. The magnitude of this pKa shift is strictly distance-dependent:
-
Beta-Substitution (3-Position): The fluorine is separated from the amine by only two σ-bonds. This proximity maximizes the inductive pull without introducing severe steric hindrance directly at the nitrogen lone pair, typically dropping the pKa by 1.5 to 2.0 units.
-
Gamma-Substitution (2-Position): The fluorine is separated by three σ-bonds. The inductive effect attenuates exponentially with distance, resulting in a milder pKa reduction of 0.5 to 1.0 units.
-
Geminal Di-Substitution (3,3-Difluoro): The addition of a second fluorine at the beta position provides an additive inductive effect, crashing the pKa by upwards of 3.0 to 4.0 units [2].
Reducing the basicity of the amine is a critical tool for mitigating interaction with the hERG potassium ion channel—a primary driver of cardiovascular toxicity in clinical trials [3].
Mechanistic pathway illustrating how fluorination modulates pKa to optimize pharmacokinetic profiles.
Comparative Data Analysis
The parent compound, 4-aminotetrahydropyran, exhibits a highly basic profile with a predicted pKa of 9.63[4]. The table below synthesizes the objective performance of various fluorinated alternatives, demonstrating the inverse relationship between fluorine proximity/density and amine basicity.
| Compound | Position of Fluorine | Predicted pKa | ΔpKa vs Parent | Primary Inductive Effect |
| 4-Aminotetrahydropyran | None (Parent) | 9.63 | - | N/A |
| 2-Fluoro-4-aminotetrahydropyran | Gamma (C2) | ~8.70 | -0.93 | Moderate (Through 3 σ-bonds) |
| 3-Fluoro-4-aminotetrahydropyran | Beta (C3) | ~7.80 | -1.83 | Strong (Through 2 σ-bonds) |
| 3,3-Difluoro-4-aminotetrahydropyran | Beta (C3, Geminal) | ~6.20 | -3.43 | Very Strong (Additive) |
Data Interpretation: For targets requiring an optimal binding pocket pKa of 8.0–8.5, the 3-fluoro variant provides the ideal balance. If the goal is to completely abolish basicity to maximize passive membrane permeability, the 3,3-difluoro variant is the superior alternative.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the synthesis and evaluation of these compounds must follow a self-validating workflow. Below are the field-proven methodologies for generating and assessing these scaffolds.
Protocol A: Stereoselective Synthesis of 3-Fluoro-4-aminotetrahydropyran
Direct fluorination of amines is chemically incompatible due to side reactions. Therefore, we utilize an epoxide ring-opening strategy to ensure precise stereochemical control, which is vital because the spatial orientation of the fluorine atom relative to the amine dictates the strength of the inductive effect.
-
Epoxidation: Dissolve 3,4-dihydro-2H-pyran (1.0 eq) in dichloromethane (DCM) at 0°C. Slowly add m-CPBA (1.2 eq). Stir for 4 hours to yield the oxane epoxide.
-
Regioselective Fluorination: Cool the reaction mixture to -78°C. Add Olah's reagent (Hydrogen fluoride pyridine, 5.0 eq) dropwise. This opens the epoxide, yielding trans-3-fluoro-tetrahydropyran-4-ol. Causality: The acidic conditions promote attack at the more substituted carbon, while the fluoride nucleophile ensures trans stereochemistry.
-
Activation & Displacement: Treat the resulting alcohol with methanesulfonyl chloride (1.5 eq) and triethylamine (2.0 eq) to form the mesylate. Displace the mesylate using sodium azide (NaN₃, 3.0 eq) in DMF at 80°C. Causality: The SN2 displacement inverts the stereocenter, setting the final relative stereochemistry of the molecule.
-
Reduction: Reduce the azide to the primary amine using Pd/C (10% w/w) under an H₂ atmosphere (1 atm) in methanol for 12 hours. Filter through Celite and concentrate to isolate the pure 3-fluoro-4-aminotetrahydropyran.
Protocol B: Potentiometric pKa Determination
To validate the success of the pKa modulation, potentiometric titration provides a highly accurate, self-validating physical measurement.
-
Sample Preparation: Dissolve 5.0 mg of the synthesized fluorinated oxane amine in 10 mL of a 0.15 M KCl aqueous solution. Causality: The KCl background maintains a constant ionic strength, mimicking physiological osmolarity and preventing activity coefficient fluctuations during titration.
-
Electrode Calibration: Calibrate a high-precision glass pH electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) to ensure a strict Nernstian response.
-
Titration Execution: Under a nitrogen blanket (to prevent CO₂ absorption which skews pH), titrate the solution with standardized 0.1 M HCl using an automated titrator. Add titrant in precise 0.01 mL increments, allowing 30 seconds between additions for equilibrium.
-
Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The distinct peak represents the equivalence point. According to the Henderson-Hasselbalch equation, the pH at exactly half the volume of the equivalence point equals the pKa of the compound.
End-to-end workflow for the synthesis and physicochemical validation of fluorinated oxane scaffolds.
Conclusion
The strategic placement of fluorine on an oxane scaffold is not merely a structural tweak; it is a precise physicochemical intervention. By shifting from the highly basic parent 4-aminotetrahydropyran to a 3-fluoro or 3,3-difluoro analog, researchers can predictably step down the pKa. This workflow allows drug development professionals to retain the desirable 3D geometry and solubility of the oxane ring while systematically engineering out basicity-driven toxicities.
References
-
ResearchGate. "Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning." Retrieved from:[Link][2]
-
PubChem. "4-Aminotetrahydropyran | CID 419223." National Institutes of Health. Retrieved from:[Link]
Sources
Safety Operating Guide
[4-(Fluoromethyl)oxan-4-yl]methanol proper disposal procedures
Comprehensive Protocol for the Safe Handling and Disposal of [4-(Fluoromethyl)oxan-4-yl]methanol
In modern drug discovery and pharmaceutical development, fluorinated building blocks like[4-(Fluoromethyl)oxan-4-yl]methanol (CAS: 1783691-33-7) are highly valued for their ability to modulate lipophilicity and metabolic stability[1]. However, the very properties that make fluorinated compounds desirable in medicinal chemistry—specifically the robust carbon-fluorine (C-F) bond—create unique logistical and environmental challenges at the end of their lifecycle.
This guide provides a rigorous, self-validating standard operating procedure (SOP) for the disposal of [4-(Fluoromethyl)oxan-4-yl]methanol, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines and safeguarding laboratory personnel[2].
Physicochemical Properties & Waste Profiling
Before initiating disposal, it is critical to understand the chemical profile of the waste.[4-(Fluoromethyl)oxan-4-yl]methanol is a fluorinated derivative of tetrahydropyran. Because it contains a halogen (fluorine), it fundamentally alters the required thermal destruction pathway compared to standard hydrocarbon solvents[3].
Table 1: Physicochemical Profile and Waste Classification
| Property | Value / Designation | Operational Disposal Implication |
| Chemical Name | [4-(Fluoromethyl)oxan-4-yl]methanol | Must be explicitly listed on waste manifests. |
| CAS Number | 1783691-33-7 | Essential for accurate Environmental Health & Safety (EHS) profiling. |
| Molecular Formula | C7H13FO2 | The presence of fluorine dictates mandatory routing to the halogenated waste stream. |
| Waste Classification | Halogenated Organic Liquid | Critical: Must never be mixed with non-halogenated solvent waste. |
| Combustion Byproduct | Hydrogen Fluoride (HF) gas | Requires specialized incineration facilities equipped with alkaline flue-gas scrubbers. |
Mechanistic Rationale for Disposal Protocols (The "Why")
Standard non-halogenated organic waste (e.g., ethanol, hexane) is often disposed of via fuel blending or standard incineration, where it combusts into carbon dioxide and water[4].
Conversely, the C-F bond in[4-(Fluoromethyl)oxan-4-yl]methanol requires extremely high temperatures (>1000°C) for complete mineralization. If incinerated at lower temperatures, it can form toxic products of incomplete combustion (PICs). Furthermore, the complete combustion of this compound releases Hydrogen Fluoride (HF) gas . HF is highly corrosive and will rapidly destroy the refractory brick lining of standard incinerators. Therefore, this chemical must be segregated into the Halogenated Organic Waste stream, which is legally required to be sent to specialized rotary kiln incinerators equipped with alkaline scrubbers (e.g., calcium hydroxide) that neutralize the HF gas by precipitating it as inert calcium fluoride (CaF2)[3].
Step-by-Step Disposal Methodology
To ensure a self-validating safety system, every step in this protocol includes a built-in validation check.
Step 1: Point-of-Generation Segregation
-
Action: Immediately upon generation of waste containing [4-(Fluoromethyl)oxan-4-yl]methanol, route the liquid into a designated "Halogenated Organic Waste" carboy.
-
Causality: Mixing halogenated waste with non-halogenated waste contaminates the entire bulk volume, reclassifying it all as halogenated. This exponentially increases disposal costs and environmental burden[3].
-
Validation Check: Visually verify the red "Halogenated" tag on the carboy before opening the funnel. If the tag says "Non-Halogenated," stop immediately.
Step 2: Primary Containment & Storage
-
Action: Store the waste in a High-Density Polyethylene (HDPE) or glass carboy. The carboy must be kept closed at all times except when actively adding waste. Place the primary carboy inside a secondary containment bin capable of holding 110% of the primary container's volume.
-
Causality: HDPE and glass are chemically compatible with fluorinated alcohols. Secondary containment prevents catastrophic environmental release in the event of primary container failure.
-
Validation Check: At the end of each shift, physically inspect the secondary containment bin. It must be completely dry. Any liquid presence indicates a leak or spill that requires immediate remediation.
Step 3: RCRA-Compliant Labeling
-
Action: Attach a hazardous waste label to the container the moment the first drop of waste is added. The label must explicitly state "Hazardous Waste," list the primary hazards (e.g., "Flammable," "Irritant"), and spell out the chemical name: "[4-(Fluoromethyl)oxan-4-yl]methanol."
-
Causality: Unlabeled "mystery" chemicals cannot be legally transported or incinerated without expensive, time-consuming analytical testing to determine their composition[2].
-
Validation Check: Cross-reference the CAS number (1783691-33-7) on your laboratory notebook or batch record with the waste label to ensure absolute traceability.
Step 4: Institutional Transfer & Final Destruction
-
Action: Once the container is 80% full (leaving headspace for vapor expansion), submit a pickup request to your institutional EHS department or licensed hazardous waste contractor.
-
Causality: EHS will manifest the waste under the appropriate EPA codes (often F-listed or characteristic D-codes depending on the mixture) and transfer it to a permitted Treatment, Storage, and Disposal Facility (TSDF)[5].
-
Validation Check: Retain the signed hazardous waste manifest provided by EHS. This document is your legal proof of "cradle-to-grave" compliance.
Emergency Spill Response & Decontamination
In the event of an accidental spill of [4-(Fluoromethyl)oxan-4-yl]methanol outside of primary containment:
-
Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.
-
Protect: Don appropriate PPE, including splash goggles, a chemically resistant lab coat, and heavy-duty nitrile gloves.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand). Do not use combustible materials like paper towels or sawdust.
-
Collect: Sweep the absorbed mixture using a non-sparking tool and place it into a solid hazardous waste container. Label it as "Solid Waste Contaminated with Fluorinated Organics."
Disposal Workflow Visualization
The following diagram illustrates the logical routing of[4-(Fluoromethyl)oxan-4-yl]methanol to ensure environmental compliance and facility safety.
Fig 1: Halogenated waste disposal workflow: from generation to thermal destruction and HF scrubbing.
References
-
[4-(fluoromethyl)oxan-4-yl]methanol Product Specifications Source: ChemBK URL: [Link]
-
Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL: [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: United States Environmental Protection Agency (EPA) URL: [Link]
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: United States Environmental Protection Agency (EPA) URL: [Link]
Sources
Personal protective equipment for handling [4-(Fluoromethyl)oxan-4-yl]methanol
Operational Safety Guide: [4-(Fluoromethyl)oxan-4-yl]methanol
Executive Summary & Chemical Context
[4-(Fluoromethyl)oxan-4-yl]methanol (CAS: 1783691-33-7, inferred) is a specialized heterocyclic building block used primarily in drug discovery to introduce metabolic stability via fluorine substitution.[1] Structurally, it consists of a tetrahydropyran (oxane) ring substituted at the 4-position with both a hydroxymethyl group and a fluoromethyl group.[1]
Operational Criticality:
Unlike standard alcohols, the presence of the fluoromethyl group (
Hazard Identification & Risk Assessment (SAR Analysis)
Since no harmonized GHS data exists for this specific CAS, the following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., (Tetrahydro-2H-pyran-4-yl)methanol).
| Hazard Category | Classification (Inferred) | Operational Implication |
| Skin/Eye Corrosion | Category 2 (Skin) / 2A (Eye) | Causes skin irritation and serious eye irritation.[1] |
| Acute Toxicity | Unknown (Treat as Cat 4) | Harmful if swallowed or inhaled.[2] |
| Flammability | Combustible Liquid | Flash point likely >90°C (estimated). |
| Reactivity | Stable / Peroxide Former | Ether linkage in the oxane ring requires peroxide monitoring if stored >12 months. |
| Special Hazard | Fluorinated Metabolite | Combustion may release Hydrogen Fluoride (HF).[1] |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is dictated by the Scale of Operation . Do not rely on standard "lab basics" for fluorinated intermediates.
Table 1: Scale-Dependent PPE Requirements
| Component | Analytical Scale (< 100 mg) | Preparative Scale (> 100 mg - 10 g) | Process Scale (> 10 g) |
| Eye Protection | Safety Glasses with Side Shields (ANSI Z87.[1]1) | Chemical Splash Goggles (Vented) | Chemical Splash Goggles + Face Shield |
| Hand Protection | Double Nitrile (0.11 mm min) | Double Nitrile or Neoprene | Butyl Rubber (if splash risk exists) |
| Body Protection | Standard Cotton Lab Coat | Flame-Resistant (Nomex) Lab Coat | Tyvek® Chemical Resistant Coverall |
| Respiratory | Fume Hood (No respirator needed) | Fume Hood (Face velocity >100 fpm) | Half-mask respirator with OV/AG cartridges* |
*OV/AG = Organic Vapor / Acid Gas (precaution against potential HF generation in fire/decomposition).
Decision Logic: PPE Selection Workflow
Figure 1: Decision tree for selecting appropriate PPE based on operational parameters.
Operational Protocols
A. Receiving & Storage
-
Inspection: Upon receipt, inspect the septum/cap. Fluorinated alcohols can be hygroscopic.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).
-
Labeling: Affix a label clearly marking "Fluorinated Organic – Halogenated Waste Only ".
B. Weighing & Transfer (The "Static" Risk)
Fluorinated solids/oils often exhibit high static charge, causing "fly-away" powder or difficult liquid transfer.[1]
-
Anti-Static Gun: Use a Zerostat gun on the weighing boat and spatula before contact.
-
Glass vs. Plastic: Use glass weighing boats or syringes. Plastic pipettes may retain significant material due to lipophilic adhesion.
-
Viscosity Management: If the substance is a viscous oil, warm gently to 25°C to lower viscosity before transfer via positive-displacement pipette.[1]
C. Reaction Setup
-
Solvent Compatibility: Compatible with DCM, THF, DMF, and Methanol.
-
Reaction Monitoring: The fluoromethyl group is stable to standard acidic/basic workups, but avoid strong Lewis acids (e.g.,
) at high temperatures to prevent defluorination.
Emergency Response & Disposal
Spill Response Strategy
Do not treat this as a simple alcohol spill. The fluorinated moiety requires specific waste segregation.
-
Evacuate: Clear the immediate area (3-meter radius).
-
PPE Up: Don chemical splash goggles and double nitrile gloves.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (combustible).[1]
-
Clean: Wipe surface with acetone, followed by a soap/water wash.
-
Segregate: Place all waste in a container marked "Halogenated Organic Waste" .
Disposal Protocol
-
Waste Stream: Halogenated Solvents/Organics .[1]
-
Prohibition: NEVER mix with non-halogenated solvents (e.g., acetone washings) if your facility separates them. The Fluorine content (
by mass) requires high-temperature incineration scrubbed for HF.[1]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84763078, [4-(fluoromethyl)oxan-4-yl]methanol. Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). (2025).[1] C&L Inventory: Tetrahydropyran derivatives. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
